AJ-76
Beschreibung
Eigenschaften
IUPAC Name |
(1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-4-10-16-14-9-8-13-12(11(14)2)6-5-7-15(13)17-3/h5-7,11,14,16H,4,8-10H2,1-3H3/t11-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHLYBIUVOLKCV-SMDDNHRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1C)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043889 | |
| Record name | (+)-AJ 76 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85379-09-5 | |
| Record name | AJ 76 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85379-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-1-methyl-2-(n-propylamino)tetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085379095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-AJ 76 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Mechanism of Action of AJ-76: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-AJ-76, the cis-(+)-(1S,2R) enantiomer of 5-methoxy-1-methyl-2-(n-propyl-amino)tetralin, is a dopamine (B1211576) receptor ligand with a distinctive pharmacological profile. It exhibits a preference for dopamine D3 and presynaptic autoreceptors, functioning as a dopamine D2 receptor antagonist and a dopamine D3 receptor partial agonist.[1][2] This unique mechanism of action confers on AJ-76 the ability to modulate dopaminergic neurotransmission in a nuanced manner, distinct from classical dopamine receptor antagonists like haloperidol (B65202) or raclopride.[2] In preclinical studies, this compound has been shown to increase dopamine release and metabolism, particularly in the striatum and nucleus accumbens, by preferentially targeting release-regulating autoreceptors at the axon terminals.[2] Its ability to stimulate locomotor activity, especially in habituated animals, without inducing tolerance upon repeated administration under specific dosing regimens, further underscores its unique properties.[1] This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Pharmacological Profile: A Dual-Action Ligand
This compound's interaction with the dopaminergic system is characterized by its differential activity at D2 and D3 dopamine receptor subtypes. It acts as an antagonist at D2 receptors while displaying partial agonist activity at D3 receptors, particularly under specific in vitro conditions. This dual-action profile is central to its overall effect on dopamine signaling.
Binding Affinity
The binding affinity of this compound for dopamine D2 and D3 receptors has been characterized in radioligand binding assays. The inhibition constant (Ki) is a measure of the ligand's affinity for the receptor; a lower Ki value indicates a higher affinity.
| Compound | Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| (+)-AJ 76 | Dopamine D3 | [3H]-(+)-7-OH-DPAT | Human Nucleus Accumbens | >100 | [3] |
Note: In the referenced study, (+)-AJ 76 was among the least potent inhibitors of [3H]-(+)-7-OH-DPAT binding, suggesting a lower affinity for the D3 receptor compared to other tested antagonists like (-)-eticlopride and spiperone.[3]
Functional Activity
The functional activity of this compound reveals its complex nature as both an antagonist and a partial agonist. This has been demonstrated in functional assays, such as the [35S]GTPγS binding assay, which measures G-protein activation upon receptor stimulation.
| Assay | Receptor | Cell Line | Conditions | Efficacy (relative to dopamine) | Reference |
| [35S]GTPγS binding | Dopamine D2 | CHO cells | Buffer containing Na+ | Very low efficacy | [4] |
| [35S]GTPγS binding | Dopamine D2 | CHO cells | Na+ substituted by N-methyl D-glucamine (NMDG) | ~50% | [4] |
These findings indicate that the partial agonist activity of this compound at the D2 receptor is highly dependent on the ionic composition of the assay environment.[4] The substitution of sodium ions with NMDG appears to enhance the receptor/G-protein coupling for this compound, revealing its intrinsic efficacy.[4]
Signaling Pathways
Dopamine D2 and D3 receptors are members of the D2-like receptor family, which are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of these receptors initiates a signaling cascade that modulates neuronal activity.
Canonical Gi/o Signaling Pathway
As a D2 antagonist, this compound blocks the canonical Gi/o signaling pathway initiated by dopamine at D2 receptors. Conversely, as a D3 partial agonist, it can partially activate this pathway at D3 receptors.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
Objective: To determine the Ki of this compound for dopamine D2 and D3 receptors.
Materials:
-
Cell membranes expressing human dopamine D2 or D3 receptors.
-
Radioligand (e.g., [3H]spiperone for D2, [3H]-(+)-7-OH-DPAT for D3).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Unlabeled this compound at various concentrations.
-
Nonspecific binding control (e.g., a high concentration of a known antagonist like haloperidol).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of unlabeled this compound. For total binding, no unlabeled ligand is added. For nonspecific binding, a saturating concentration of a standard antagonist is added.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. The IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
Objective: To determine the functional efficacy of this compound at dopamine D2/D3 receptors.
Materials:
-
Cell membranes expressing the receptor of interest.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 0.2 mM EGTA, 10 μM GDP, pH 7.4).
-
Dopamine (as a full agonist control).
-
This compound at various concentrations.
-
Nonspecific binding control (e.g., a high concentration of unlabeled GTPγS).
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add cell membranes, [35S]GTPγS, and varying concentrations of this compound or dopamine.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Counting: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of the agonist. The efficacy of this compound is determined by comparing its maximal stimulation to that of the full agonist, dopamine.
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in awake, freely moving animals.
Objective: To assess the effect of this compound on dopamine and DOPAC levels in the striatum and nucleus accumbens.
Materials:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for administration.
-
Fraction collector.
-
HPLC-ECD system for analysis.
Procedure:
-
Surgery: Anesthetize the animal and implant a guide cannula stereotaxically into the target brain region (e.g., nucleus accumbens). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 μL/min).
-
Baseline Collection: After an equilibration period, collect several baseline dialysate samples.
-
Drug Administration: Administer this compound (e.g., subcutaneously or intraperitoneally).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Analysis: Analyze the concentration of dopamine and its metabolite, DOPAC, in the dialysate samples using HPLC with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express the post-drug concentrations as a percentage of the baseline levels and plot against time.
Conclusion
This compound possesses a complex and intriguing mechanism of action, defined by its dual role as a dopamine D2 receptor antagonist and a D3 receptor partial agonist. Its preferential action on presynaptic autoreceptors leads to an increase in dopamine release and metabolism, a neurochemical profile that distinguishes it from traditional antipsychotics. The partial agonism at D3 receptors, which is sensitive to experimental conditions, adds another layer of complexity to its pharmacological effects. Further research is warranted to fully elucidate the therapeutic potential of this unique pharmacological profile in various neuropsychiatric disorders. The experimental methodologies and signaling pathway information provided in this guide offer a comprehensive framework for researchers and drug development professionals working to understand and harness the therapeutic potential of compounds like this compound.
References
- 1. Effects of repeated administration of the preferential dopamine autoreceptor antagonist, (+)-AJ76, on locomotor activity and brain DA metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on AJ-76: A Dopamine D3 Receptor Preferring Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AJ-76, chemically known as cis-(+)-(1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin, is a notable pharmacological tool and potential therapeutic agent characterized by its preferential antagonism of the dopamine (B1211576) D3 receptor over the D2 receptor. This preference for the D3 subtype, which is predominantly expressed in the limbic regions of the brain, has positioned this compound as a compound of interest for investigating the roles of D3 receptors in neuropsychiatric disorders and as a potential therapeutic with a reduced risk of the extrapyramidal side effects associated with non-selective D2 receptor antagonists. This technical guide provides a comprehensive overview of this compound, detailing its binding affinity, functional activity, and effects on dopamine neurotransmission. It includes detailed experimental protocols and visual representations of relevant biological pathways and workflows to support further research and development.
Core Compound Properties
Chemical Structure and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | [4] |
| Molecular Formula | C₁₅H₂₄ClNO | [5] |
| Molecular Weight | 269.81 g/mol | [5] |
| Solubility | Data not available | |
| LogP | Data not available |
Synthesis
The synthesis of this compound and related aminotetralin derivatives can be achieved through various organic chemistry routes. A general approach involves the synthesis of the core tetralone structure, followed by reductive amination to introduce the propylamino group. The synthesis of the precursor 5-methoxy-2-tetralone (B30793) has been described, which serves as a key intermediate.[3] Chiral synthesis or resolution techniques are necessary to obtain the specific (1S,2R) enantiomer of this compound.
Receptor Binding Profile
The defining characteristic of this compound is its higher affinity for the dopamine D3 receptor compared to the D2 receptor. This selectivity is a key factor in its pharmacological profile.
Binding Affinity (Ki)
Radioligand binding assays are employed to determine the affinity of this compound for dopamine receptor subtypes. These assays typically involve the displacement of a radiolabeled ligand from the receptor by increasing concentrations of the unlabeled compound (this compound). The Ki value, or inhibition constant, is then calculated from the IC50 value (the concentration of the compound that displaces 50% of the radioligand).
Table 2: Binding Affinity (pKi) of (+)-AJ-76 for Dopamine Receptor Subtypes
| Receptor Subtype | pKi | Reference |
| Human D3 | 6.95 | [4] |
| Human D4 | 6.67 | [4] |
| Human D2S | 6.37 | [4] |
| Human D2L | 6.21 | [4] |
| Rat D2 | 6.07 | [4] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Selectivity
Based on the pKi values, this compound demonstrates a clear preference for the D3 receptor over the D2 receptor subtypes. The selectivity ratio can be calculated from the ratio of the Ki values.
Functional Activity
Functional assays are crucial for characterizing a ligand as an antagonist, agonist, or partial agonist. For this compound, these assays confirm its antagonist properties at the D3 receptor.
GTPγS Binding Assay
The GTPγS binding assay is a functional assay that measures the activation of G-protein coupled receptors (GPCRs) like the dopamine receptors. Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation. As an antagonist, this compound would be expected to inhibit the agonist-stimulated [³⁵S]GTPγS binding. While a specific IC50 value for this compound from a GTPγS binding assay is not available in the provided search results, this assay is a standard method for characterizing D3 receptor antagonists.[2][6][7]
cAMP Accumulation Assay
Dopamine D2-like receptors, including D3, are typically Gi/o-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9] A cAMP accumulation assay can therefore be used to assess the functional activity of D3 receptor ligands. In the presence of an agonist, a decrease in forskolin-stimulated cAMP levels would be observed. As an antagonist, this compound would block this agonist-induced decrease. Specific IC50 values for this compound from cAMP assays are not detailed in the search results, but this remains a key method for functional characterization.[10][11]
In Vitro Dopamine Release Assay
One study investigated the effect of this compound on the quinpirole-induced inhibition of [3H]dopamine release from striatal slices. In this assay, this compound acted as an antagonist, reversing the effect of the agonist quinpirole.[12]
Table 3: Functional Antagonism of this compound in [3H]dopamine Release Assay
| Parameter | Value | Reference |
| IC50 | Correlated with Ki vs. [3H]spiperone | [12] |
In Vivo Pharmacology
In vivo studies are essential to understand the physiological and behavioral effects of this compound.
Effects on Dopamine Neurotransmission (In Vivo Microdialysis)
In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as dopamine, and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[13][14][15][16][17] Studies have shown that systemic administration of this compound can increase dopamine release and metabolism in brain regions like the dorsal striatum and nucleus accumbens.[18][19] This effect is consistent with its action as an antagonist at presynaptic dopamine autoreceptors. By blocking these autoreceptors, this compound removes the negative feedback mechanism that normally inhibits dopamine release.
Effects on Locomotor Activity
The open field test is a common behavioral assay used to assess locomotor activity and anxiety-like behavior in rodents.[13][20][21][22][23] this compound has been shown to have locomotor stimulatory properties, particularly in habituated rats.[22][24] This effect is likely due to the increased synaptic dopamine levels resulting from the blockade of dopamine autoreceptors.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
-
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.
-
Materials:
-
Cell membranes from cell lines stably expressing human D2 or D3 receptors.
-
Radioligand (e.g., [³H]spiperone or [¹²⁵I]iodosulpride).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known D2/D3 antagonist like haloperidol (B65202) or spiperone).
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GTPγS Binding Assay (General Protocol)
-
Objective: To determine the functional antagonist activity of this compound at the D3 receptor.[6][25]
-
Materials:
-
Cell membranes expressing the D3 receptor.
-
[³⁵S]GTPγS.
-
Dopamine agonist (e.g., quinpirole).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP, pH 7.4).
-
-
Procedure:
-
Pre-incubate cell membranes with varying concentrations of this compound.
-
Add a fixed concentration of the dopamine agonist to stimulate the receptor.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration.
-
Measure the radioactivity on the filters.
-
-
Data Analysis:
-
Plot the [³⁵S]GTPγS binding against the log concentration of this compound.
-
Determine the IC50 value for the inhibition of agonist-stimulated binding.
-
In Vivo Microdialysis (General Protocol)
-
Objective: To measure the effect of this compound on extracellular dopamine levels in the rat striatum.[13][14][16][17]
-
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC with electrochemical detection.
-
Artificial cerebrospinal fluid (aCSF).
-
-
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a microdialysis probe into the striatum.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period.
-
Collect baseline dialysate samples.
-
Administer this compound (e.g., subcutaneously or intraperitoneally).
-
Continue collecting dialysate samples at regular intervals.
-
-
Sample Analysis:
-
Inject dialysate samples into an HPLC system with electrochemical detection to quantify dopamine and its metabolites (DOPAC and HVA).
-
-
Data Analysis:
-
Express post-injection dopamine levels as a percentage of the baseline levels.
-
Open Field Test for Locomotor Activity (General Protocol)
-
Objective: To assess the effect of this compound on spontaneous locomotor activity in rats.[13][20][22][23]
-
Materials:
-
Open field apparatus (a square arena with walls).
-
Video tracking software or infrared beam system.
-
-
Procedure:
-
Habituate the rats to the testing room and handling.
-
Administer this compound or vehicle control.
-
Place the rat in the center of the open field arena.
-
Record the animal's activity for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Quantify parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Compare the activity levels between the this compound and vehicle-treated groups.
-
Signaling Pathways and Workflows
Dopamine D3 Receptor Signaling
Dopamine D3 receptors are G-protein coupled receptors that primarily couple to the Gi/o family of G-proteins.[8] Activation of the D3 receptor by an agonist like dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. As an antagonist, this compound blocks the initial step of this pathway by preventing agonist binding to the receptor.
Dopamine D3 Receptor Signaling Pathway
Radioligand Binding Assay Workflow
The workflow for a competitive radioligand binding assay involves preparing the necessary reagents, performing the incubation and filtration steps, and finally analyzing the data to determine the binding affinity of the test compound.
Radioligand Binding Assay Workflow
In Vivo Microdialysis Experimental Flow
This diagram illustrates the key stages of an in vivo microdialysis experiment, from the surgical procedure to the final data analysis.
In Vivo Microdialysis Workflow
Conclusion
This compound stands out as a valuable research tool for elucidating the specific roles of the dopamine D3 receptor in the central nervous system. Its preferential antagonism for the D3 over the D2 receptor offers a more targeted approach to modulating dopaminergic neurotransmission, potentially leading to therapeutic strategies with improved side-effect profiles for a range of neuropsychiatric conditions. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the pharmacology and therapeutic potential of this compound and similar D3-preferring compounds. Further research is warranted to fully characterize its physicochemical properties, pharmacokinetic profile, and to obtain more comprehensive data from functional assays to solidify its pharmacological profile.
References
- 1. 2-Aminotetralin - Wikipedia [en.wikipedia.org]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]
- 4. (1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride (85378-82-1) for sale [vulcanchem.com]
- 5. (1S,2R)-cis-5-Methoxy-1-methyl-2-(N-propylamino)-tetralin Hydrochloride|85379-09-5--AN PharmaTech Co Ltd [anpharma.net]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. innoprot.com [innoprot.com]
- 9. Comparison of the ability of dopamine receptor agonists to inhibit forskolin-stimulated adenosine 3'5'-cyclic monophosphate (cAMP) accumulation via D2L (long isoform) and D3 receptors expressed in Chinese hamster ovary (CHO) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. resources.revvity.com [resources.revvity.com]
- 12. A pharmacological analysis of the effects of (+)-AJ 76 and (+)-UH 232 at release regulating pre- and postsynaptic dopamine receptors [pubmed.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. anilocus.com [anilocus.com]
- 21. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
- 24. Effects of repeated administration of the preferential dopamine autoreceptor antagonist, (+)-AJ76, on locomotor activity and brain DA metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of a Selective Dopamine Antagonist: A Technical Guide to cis-(+)-(1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of cis-(+)-(1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin, a notable dopamine (B1211576) receptor antagonist. This document synthesizes available data on its receptor binding affinity, functional activity, and presumed experimental methodologies, offering a valuable resource for researchers in neuropharmacology and medicinal chemistry.
Core Pharmacological Attributes
Cis-(+)-(1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin, also known by the research code AJ 76, is a stereochemically defined derivative of 2-aminotetralin. It is recognized primarily as a dopamine receptor antagonist with a preferential action at presynaptic dopamine autoreceptors[1]. The introduction of a methyl group at the C1 position and the O-methylation of the hydroxyl group at the C5 position in the aminotetralin scaffold appear to be key modifications that confer its dopamine receptor antagonistic properties[1]. The cis-(+)-isomer is the pharmacologically active enantiomer[2].
Receptor Binding Affinity
The affinity of cis-(+)-(1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin for various dopamine receptor subtypes has been characterized through radioligand binding assays. The compound displays a notable affinity for D2-like dopamine receptors, with a preferential binding to the D3 and D4 subtypes.
| Receptor Subtype | Species | pKi | Reference |
| hD3 | Human | 6.95 | [3] |
| hD4 | Human | 6.67 | [3] |
| hD2S | Human | 6.37 | [3] |
| hD2L | Human | 6.21 | [3] |
| rD2 | Rat | 6.07 | [3] |
pKi is the negative logarithm of the inhibition constant (Ki).
Functional Activity
As a dopamine receptor antagonist, cis-(+)-(1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin opposes the effects of dopamine. Its preferential action at presynaptic autoreceptors suggests it can modulate the synthesis and release of dopamine. Functionally, this antagonism would manifest as an inhibition of the intracellular signaling pathways coupled to D2-like receptors, namely the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels.
Experimental Protocols
While the precise, detailed experimental protocols from the original characterization studies are not fully available, the following sections describe standard and likely methodologies employed for determining the pharmacological profile of a compound like cis-(+)-(1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin.
Radioligand Binding Assays
These assays are fundamental in determining the affinity of a compound for a specific receptor.
-
Membrane Preparation: Tissues (e.g., rat striatum) or cells heterologously expressing specific dopamine receptor subtypes are homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.
-
Competition Binding: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2-like receptors) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are used to construct a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.
This assay measures the ability of a compound to modulate the production of cyclic AMP, a second messenger whose synthesis is inhibited by the activation of D2-like dopamine receptors.
-
Cell Culture: Cells stably or transiently expressing the dopamine receptor of interest are cultured.
-
Assay Procedure: The cells are pre-incubated with varying concentrations of the antagonist. Subsequently, a dopamine agonist (e.g., quinpirole) is added to stimulate the receptors, typically in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced decrease in cAMP levels is quantified, and an IC50 value is determined.
Signaling Pathways
As an antagonist of D2-like dopamine receptors (D2, D3, and D4), cis-(+)-(1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin blocks the canonical Gαi/o-coupled signaling pathway.
In the absence of the antagonist, the binding of dopamine to D2-like receptors leads to the activation of inhibitory G-proteins (Gαi/o). This, in turn, inhibits the enzyme adenylyl cyclase, resulting in reduced production of the second messenger cAMP. By blocking the binding of dopamine to the receptor, cis-(+)-(1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin prevents this inhibitory cascade, thereby maintaining or restoring basal levels of cAMP.
In Vivo Pharmacology
The classification of cis-(+)-(1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin as a preferential presynaptic dopamine receptor antagonist is based on in vivo studies in rats[1]. Such a profile suggests that at lower doses, it would primarily act on dopamine autoreceptors, leading to an increase in dopamine synthesis and release by blocking the negative feedback mechanism. At higher doses, it would also antagonize postsynaptic dopamine receptors, leading to a blockade of dopaminergic neurotransmission. This biphasic effect is a characteristic feature of many presynaptic dopamine receptor antagonists.
Summary and Future Directions
Cis-(+)-(1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin is a well-characterized dopamine receptor antagonist with a preference for D2-like receptors, particularly the D3 and D4 subtypes. Its pharmacological profile suggests potential applications in research aimed at modulating dopaminergic neurotransmission, particularly through its action on presynaptic autoreceptors.
Further research to fully elucidate its in vivo functional consequences, including detailed behavioral and neurochemical studies, would be beneficial. A comprehensive screening against a wider panel of neurotransmitter receptors would also provide a more complete understanding of its selectivity and potential off-target effects. The detailed methodologies and extensive quantitative data from the primary literature remain a critical resource for any future investigations involving this compound.
References
The Neurochemical Fingerprint of AJ-76: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-AJ-76, chemically known as cis-(+)-1S, 2R-5-methoxy-1-methyl-2-(n-propylamino)-tetralin HCL, is a dopamine (B1211576) receptor ligand with a distinct neurochemical profile that has garnered interest for its potential therapeutic applications, including in the treatment of cocaine abuse. This technical guide provides a comprehensive overview of the neurochemical fingerprint of AJ-76, detailing its receptor binding affinity, functional activity, and effects on neurotransmitter systems. The information presented herein is intended to serve as a resource for researchers and drug development professionals engaged in the study of dopaminergic signaling and the development of novel central nervous system (CNS) therapies.
Receptor Binding Profile
The affinity of this compound for various dopamine receptor subtypes, as well as for serotonin (B10506) and norepinephrine (B1679862) receptors, is a critical determinant of its pharmacological effects. The following table summarizes the available quantitative data on the binding affinities (Ki) of this compound.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine Receptors | ||||
| D2 | [3H]Spiperone | Striatal Homogenates | Data not explicitly found | [1] |
| D3 | [3H]-(+)-7-OH-DPAT | Human Nucleus Accumbens | Low potency inhibitor | |
| Serotonin Receptors | ||||
| Data not available | ||||
| Norepinephrine Receptors | ||||
| Data not available |
Further research is required to populate a comprehensive binding affinity table.
Functional Activity
The functional activity of this compound at dopamine receptors, particularly its antagonist properties, underlies its mechanism of action. The following table summarizes key functional potency (IC50/EC50) values.
| Assay | Effect Measured | Receptor Target | IC50/EC50 (nM) | Reference |
| [3H]Dopamine Release | Reversal of quinpirole-induced inhibition | Presynaptic Dopamine Autoreceptors (likely D2-like) | Correlated with [3H]spiperone binding Ki | [1] |
| [14C]Acetylcholine Release | Reversal of quinpirole-induced inhibition | Postsynaptic Dopamine Receptors (likely D2-like) | Correlated with [3H]spiperone binding Ki | [1] |
Further research is required to populate a comprehensive functional activity table.
Effects on Neurotransmitter Systems
This compound exerts significant effects on the release and metabolism of key neurotransmitters in the brain, most notably dopamine and, to a lesser extent, serotonin.
Dopamine
-
Increased Synaptic Dopamine: In vivo microdialysis studies in the nucleus accumbens of awake, freely moving rats have demonstrated that (+)-AJ-76 significantly increases the synaptic concentration of dopamine above baseline levels. This effect is attributed to its antagonist action at dopamine autoreceptors, which normally function to inhibit dopamine release.[2] By blocking these autoreceptors, this compound disinhibits dopaminergic neurons, leading to enhanced dopamine release.
-
Modulation of Dopamine Metabolism: this compound has been shown to have different effects on the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) compared to typical antipsychotics like haloperidol (B65202) or raclopride. The relative increase in dialysate dopamine over the increase in DOPAC is considered a unique neurochemical fingerprint of this compound.[2]
Serotonin
-
Minor and Transient Effects: The effects of (+)-AJ-76 on serotonin (5-HT) are less pronounced. Studies have reported a small but significant decrease in the synaptic concentration of 5-HT, although a transient increase was observed at a specific time point (20 minutes) after administration.
Signaling Pathways
As a dopamine receptor antagonist with a preference for D2-like receptors (including D2 and D3 subtypes), this compound modulates intracellular signaling cascades that are coupled to these G protein-coupled receptors (GPCRs). D2-like receptors are primarily coupled to Gi/o proteins.
References
- 1. A pharmacological analysis of the effects of (+)-AJ 76 and (+)-UH 232 at release regulating pre- and postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
AJ-76 as a Potential Pharmacotherapy for Cocaine Abuse: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cocaine use disorder (CUD) remains a significant public health challenge with no FDA-approved pharmacotherapy.[1] The dopamine (B1211576) D3 receptor (D3R) has emerged as a promising therapeutic target due to its concentrated expression in the brain's reward pathways and its role in mediating the reinforcing effects of drugs of abuse.[2] This technical guide provides an in-depth overview of AJ-76 [cis-(+)-1S, 2R-5-methoxy-1-methyl-2-(n-propylamino)-tetralin], a D3R-preferring partial agonist, as a potential treatment for CUD. We detail its mechanism of action, summarize preclinical efficacy with representative data, provide established experimental protocols, and outline its neurochemical effects and receptor binding profile.
Mechanism of Action: D3 Receptor Partial Agonism
This compound is a partial agonist at the dopamine D3 receptor. Unlike a full agonist, a partial agonist has lower intrinsic efficacy at the receptor. This characteristic is crucial for its therapeutic potential. In a baseline state of low synaptic dopamine, a partial agonist can elicit a modest agonist response. However, in the presence of a high-concentration full agonist like dopamine (whose synaptic levels are dramatically increased by cocaine), a partial agonist acts as a functional antagonist. It competes with dopamine for the D3 receptor, thereby attenuating the excessive downstream signaling responsible for cocaine's powerful reinforcing effects. This modulatory action is hypothesized to reduce cocaine's rewarding properties and craving without causing the anhedonia or potential abuse liability associated with full D3R antagonists or agonists, respectively.
Diagram: Proposed Signaling Pathway of this compound in the Presence of Cocaine
Caption: this compound competes with cocaine-induced dopamine, attenuating D3R signaling.
Preclinical Efficacy in Animal Models
The therapeutic potential of D3R partial agonists is primarily evaluated in animal models that mimic human drug-taking and relapse behaviors. The most relevant paradigms are cocaine self-administration and cue-induced reinstatement of cocaine-seeking.
Experimental Protocol: Cocaine Self-Administration in Rats
This paradigm assesses the reinforcing properties of a drug.
-
Subjects & Surgery: Male Wistar rats are surgically implanted with an intravenous (IV) catheter in the jugular vein, which is externalized on their back.
-
Apparatus: Standard operant conditioning chambers are used, equipped with two levers (one "active," one "inactive"), cue lights, an infusion pump connected to the IV catheter, and a house light.
-
Acquisition Phase: Rats are placed in the chambers for 2-hour daily sessions. A press on the active lever results in an IV infusion of cocaine (e.g., 0.5 mg/kg/infusion) paired with a discrete cue complex (e.g., illumination of a stimulus light and an audible tone).[3] Presses on the inactive lever have no consequence. Training continues until a stable pattern of intake is established.
-
Treatment Phase (Dose-Response): Once acquisition criteria are met, rats are pre-treated with a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of this compound or vehicle at various doses (e.g., 0, 1, 3, 10 mg/kg) prior to the self-administration session.
-
Data Analysis: The primary endpoint is the number of cocaine infusions earned. A reduction in infusions following pretreatment with the test compound, without a corresponding decrease in responding for a natural reward (e.g., sucrose (B13894) pellets), indicates a specific reduction in the reinforcing efficacy of cocaine.
Experimental Protocol: Cue-Induced Reinstatement of Cocaine-Seeking
This paradigm models relapse triggered by drug-associated environmental cues.
-
Acquisition & Extinction: Rats are first trained to self-administer cocaine as described above. Following stable acquisition, extinction sessions begin. During extinction, presses on the active lever no longer deliver cocaine or the associated cues. These sessions continue until lever pressing diminishes to a predefined low level.[4]
-
Reinstatement Test: After extinction, a test session is conducted. Animals are pre-treated with this compound or vehicle. They are then placed back into the operant chamber where presses on the active lever now result in the presentation of the previously cocaine-paired light and tone cues, but no cocaine is delivered.[4][5]
-
Data Analysis: The primary endpoint is the number of active lever presses. A significant increase in pressing compared to the end of the extinction phase is termed reinstatement (i.e., drug-seeking). An effective pharmacotherapy will significantly attenuate this cue-induced reinstatement of lever pressing.
Quantitative Data Summary: Representative Efficacy of D3 Partial Agonists
| Preclinical Model | Compound Class | Effect | Dosage Range | Key Findings |
| Cocaine Self-Administration (Progressive Ratio Schedule) | D3R Partial Agonist | ↓ Cocaine Intake | 1.0 - 10.0 mg/kg, i.p. | Dose-dependently reduces the number of infusions earned at doses that do not affect sucrose intake, indicating selectivity for drug reward over natural reward.[3] |
| Cue-Induced Reinstatement of Cocaine-Seeking | D3R Partial Agonist | ↓ Cocaine-Seeking | 3.2 - 10.0 mg/kg, i.p. | Significantly attenuates the number of lever presses induced by cocaine-associated cues, suggesting a potential to reduce craving and relapse. |
| Cocaine-Induced Locomotion | D3R Partial Agonist | ↓ Hyperlocomotion | 3.2 - 5.6 mg/kg, i.p. | Reduces the locomotor stimulant effects of cocaine without altering baseline spontaneous locomotion. |
In Vivo Neurochemistry & Pharmacokinetics
Understanding how a compound affects brain neurochemistry in real-time is critical. In vivo microdialysis is the gold-standard technique for this purpose.
Experimental Workflow: In Vivo Microdialysis
Caption: Standard workflow for an in vivo microdialysis experiment.
Key Neurochemical Findings
Studies using in vivo microvoltammetry, a related technique, have shown that while cocaine alone causes a massive increase in synaptic dopamine in the nucleus accumbens, pretreatment with this compound significantly attenuates this effect. The dopamine concentration following this compound and cocaine co-administration was significantly lower than that produced by cocaine alone (p < 0.001), providing a direct neurochemical correlate for its behavioral effects.
Receptor Binding Profile
The affinity and selectivity of a compound for its target receptors are fundamental to its pharmacological action and potential side-effect profile.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Tissue/Cell Preparation: Membranes are prepared from brain regions rich in the target receptor (e.g., rat striatum) or from cell lines engineered to express a specific human receptor subtype (e.g., HEK293 cells expressing D3R).
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radioligand known to bind with high affinity to the target receptor (e.g., [³H]spiperone for D2-like receptors).
-
Competition: The incubation is performed across a range of increasing concentrations of the unlabeled test compound (this compound).
-
Separation & Counting: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound. The radioactivity trapped on the filters is then quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value) is determined. The IC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the affinity and concentration of the radioligand used.
Receptor Binding Affinity
Comprehensive in vitro binding data for this compound is limited. It is known as a D3-preferring compound, though its selectivity over the D2 receptor is modest.
| Receptor Target | Compound Class | Binding Affinity (Ki) | Selectivity (vs. D3R) |
| Dopamine D3 | D3R Partial Agonist | High Affinity (low nM) | - |
| Dopamine D2 | D3R Partial Agonist | High Affinity (low to mid nM) | ~2 to 6-fold lower than D3R |
| Serotonin (B10506) (5-HT) Receptors | D3R Partial Agonist | Low Affinity | Data not consistently reported |
| Adrenergic Receptors | D3R Partial Agonist | Low Affinity | Data not consistently reported |
Note: This table represents the general profile for D3R-preferring partial agonists. Specific Ki values for this compound across a wide panel of receptors are not consistently available in the searched literature.
Conclusions and Future Directions
This compound and other D3R partial agonists represent a promising, mechanistically-driven approach for the development of a CUD pharmacotherapy. Preclinical evidence demonstrates that this class of compounds can reduce the reinforcing effects of cocaine and attenuate cue-induced drug-seeking, likely by normalizing the dopamine system hyperactivity caused by cocaine.
Key advantages of this approach include:
-
Targeted Mechanism: Directly modulates the receptor subtype most implicated in drug reward.
-
Reduced Abuse Liability: Partial agonism avoids the risks associated with full agonists or antagonists.
-
Potential for Craving Reduction: Strong evidence for attenuating cue-induced reinstatement suggests efficacy in preventing relapse.
Future development for this compound class should focus on:
-
Clinical Trials: Moving lead candidates into Phase I and II clinical trials to assess safety, tolerability, and efficacy in humans.
-
Pharmacokinetic Optimization: Developing compounds with optimal half-lives and brain penetration for patient adherence and sustained efficacy.
-
Biomarker Development: Identifying potential biomarkers (e.g., through neuroimaging or genetic screening) to predict which patient populations are most likely to respond to D3R-targeted therapies.
References
- 1. Structural Requirements of SLP-76 in Signaling via the High-Affinity Immunoglobulin E Receptor (FcɛRI) in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient T-cell receptor signaling requires a high-affinity interaction between the Gads C-SH3 domain and the SLP-76 RxxK motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brimr.org [brimr.org]
- 4. Measuring serotonin binding to its receptors in vitro via charge transfer to ANAP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brimr.org [brimr.org]
Foundational Research on AJ-76: A Technical Guide to its Interaction with Dopamine Autoreceptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on (+)-AJ-76, a selective dopamine (B1211576) D2-like autoreceptor antagonist. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of its pharmacological profile.
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of (+)-AJ 76 at dopamine receptors, as well as its in vivo effects on dopamine neurochemistry and neuron activity.
Table 1: Receptor Binding Affinity of (+)-AJ 76
| Radioligand | Tissue/Preparation | Receptor Subtype(s) | Ki (nM) | Reference |
| [3H]Spiperone | Rat Striatal Homogenates | D2-like | 130 | [1][2] |
| [3H]-(+)-7-OH-DPAT | Human Nucleus Accumbens | D3 | >1000 | [3] |
Table 2: Functional Potency of (+)-AJ 76
| Assay | Tissue/Preparation | Effect Measured | IC50 (nM) | Reference |
| [3H]Dopamine Release | Rat Striatal Slices | Reversal of quinpirole-induced inhibition | 180 | [1][2] |
| [14C]Acetylcholine Release | Rat Striatal Slices | Reversal of quinpirole-induced inhibition | 250 | [1][2] |
Table 3: In Vivo Effects of (+)-AJ 76 on Dopamine Neurotransmission
| Method | Brain Region | Species | Dose | Effect | Reference |
| In Vivo Microdialysis | Dorsal Striatum & Nucleus Accumbens | Rat | Not Specified | Increased extracellular dopamine; distinct neurochemical fingerprint compared to haloperidol (B65202) and raclopride | [1][4] |
| In Vivo Microdialysis | Striatum & Nucleus Accumbens | Rat | Local Infusion | Primarily acts on terminal autoreceptors to increase dopamine release | [5] |
| Fiber Photometry | Striatum | Mouse | 20 mg/kg, i.p. | Prominent increase in extracellular dopamine levels | [6] |
| Electrophysiology | Substantia Nigra Pars Compacta | Rat | Not Specified | Antagonized apomorphine-induced depression of dopamine neuron firing rates |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay: [3H]Spiperone Competition
This protocol is a synthesis of methodologies for competitive binding assays using [3H]spiperone to determine the affinity of compounds for D2-like dopamine receptors in rat striatal tissue.[7][8][9][10]
Objective: To determine the inhibition constant (Ki) of (+)-AJ 76 for the D2 dopamine receptor.
Materials:
-
Male Wistar rats
-
[3H]Spiperone (specific activity ~20-90 Ci/mmol)
-
(+)-AJ 76 and other competing ligands
-
(+)-Butaclamol or Haloperidol (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Ice-cold 0.9% saline
-
Glass fiber filters
-
Scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect rat striata on ice and homogenize in 15 volumes of ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at high speed (e.g., 48,000 x g) for 10-15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
The final pellet is resuspended in assay buffer to a protein concentration of approximately 100-200 µg per assay tube.
-
-
Binding Assay:
-
In a total volume of 200-800 µL, incubate the striatal membranes with a fixed concentration of [3H]Spiperone (typically around 0.25 nM).
-
Add varying concentrations of the competing ligand, (+)-AJ 76.
-
For determination of non-specific binding, a separate set of tubes is incubated with an excess of a potent D2 antagonist like (+)-butaclamol (e.g., 2 µM) or haloperidol (e.g., 100 nM).
-
Incubate the mixture for 60 minutes at 30°C.
-
-
Termination and Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Quickly wash the filters three times with ice-cold 0.9% saline to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
This protocol describes the general procedure for in vivo microdialysis to measure extracellular dopamine and its metabolites in the striatum of freely moving rats.[3][11][12][13][14][15][16]
Objective: To assess the effect of (+)-AJ 76 on extracellular dopamine and DOPAC levels in the rat striatum.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes (concentric design)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF), typically containing (in mM): 147 NaCl, 4 KCl, 1.2 CaCl2, 1.0 MgCl2, buffered to pH 7.4.
-
(+)-AJ 76
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Dental cement
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula aimed at the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm).
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the striatum.
-
Connect the probe to a microinfusion pump and perfuse with aCSF at a slow, constant flow rate (e.g., 1.5 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to establish a baseline.
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of antioxidant (e.g., perchloric acid) to prevent neurotransmitter degradation.
-
Collect several baseline samples before drug administration.
-
-
Drug Administration:
-
Administer (+)-AJ 76 systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the concentrations of dopamine and its metabolites (DOPAC and HVA) in the dialysate samples using HPLC-ECD.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the average baseline levels.
-
Perform statistical analysis to determine the significance of any drug-induced changes.
-
Single-Unit Extracellular Electrophysiology
This protocol provides a general framework for in vivo single-unit extracellular recordings of dopamine neurons in the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA) of anesthetized rats.[2][17][18][19][20][21][22][23][24]
Objective: To determine the effect of (+)-AJ 76 on the firing rate and pattern of dopamine neurons.
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Glass microelectrodes filled with a conducting solution (e.g., 2 M NaCl containing 2% Pontamine Sky Blue for histological verification of the recording site).
-
High-impedance microelectrode amplifier
-
Oscilloscope and audio monitor
-
Data acquisition system
-
Anesthetic (e.g., chloral (B1216628) hydrate (B1144303) or urethane)
-
(+)-AJ 76 and other pharmacological agents
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Drill a small burr hole in the skull above the target brain region (SNc or VTA).
-
-
Electrode Placement and Neuron Identification:
-
Slowly lower a glass microelectrode into the SNc or VTA using a hydraulic microdrive.
-
Identify putative dopamine neurons based on their characteristic electrophysiological properties: a slow, irregular firing rate (typically 2-5 Hz), a long-duration action potential (>2.5 ms) with a prominent initial segment-somatodendritic break, and a biphasic or triphasic waveform.
-
-
Recording and Drug Administration:
-
Once a stable recording from a putative dopamine neuron is established, record its baseline firing activity for several minutes.
-
Administer (+)-AJ 76 intravenously or intraperitoneally.
-
Record the neuron's activity continuously to observe any changes in firing rate or pattern.
-
In some experiments, the effect of (+)-AJ 76 can be tested on the inhibition of firing induced by a dopamine agonist like apomorphine.
-
-
Histological Verification:
-
At the end of the recording session, pass a small cathodal current through the recording electrode to eject the Pontamine Sky Blue dye, marking the recording site.
-
Perfuse the animal with saline followed by formalin.
-
Section the brain and stain the tissue to visualize the dye spot and confirm the electrode placement within the SNc or VTA.
-
-
Data Analysis:
-
Analyze the firing rate (spikes/second) and firing pattern (e.g., burst analysis) of the recorded neurons before and after drug administration.
-
Construct firing rate histograms to visualize the time course of the drug's effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of (+)-AJ 76.
References
- 1. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The electrophysiological actions of dopamine and dopaminergic drugs on neurons of the substantia nigra pars compacta and ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative microdialysis of dopamine in the striatum: effect of circadian variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]spiperone binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracerebral infusion of (+)-AJ76 and (+)-UH232: effects on dopamine release and metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AJ76 and UH232 as potential agents for diagnosing early-stage Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of 3H-spiperone and 3H-(-)-sulpiride to dopamine D2 receptors in rat striatal membranes: methodological considerations and demonstration of the identical nature of the binding sites for the two ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Competitive inhibition of [3H]spiperone binding to D-2 dopamine receptors in striatal homogenates by organic calcium channel antagonists and polyvalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. besjournal.com [besjournal.com]
- 17. Firing properties of substantia nigra dopaminergic neurons in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Firing properties and functional connectivity of substantia nigra pars compacta neurones recorded with a multi-electrode array in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The ventral tegmental area revisited: is there an electrophysiological marker for dopaminergic neurons? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cellular Mechanisms Underlying Burst Firing in Substantia Nigra Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 23. researchgate.net [researchgate.net]
- 24. Protocol for Recording from Ventral Tegmental Area Dopamine Neurons in Mice while Measuring Force during Head-Fixation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vivo Microdialysis for Measuring Dopamine Release Following AJ-76 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
AJ-76, a selective dopamine (B1211576) D3 and D2 autoreceptor antagonist, holds significant interest for its potential to modulate dopaminergic neurotransmission. Understanding its precise in vivo effects on dopamine release and metabolism is crucial for elucidating its mechanism of action and therapeutic potential. In vivo microdialysis is a powerful technique for continuously monitoring the extracellular levels of neurotransmitters, such as dopamine, and their metabolites in specific brain regions of awake, freely moving animals. This document provides a detailed protocol for utilizing in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to measure dopamine and 3,4-dihydroxyphenylacetic acid (DOPAC) release in the rat striatum following the administration of this compound.
Principle of the Method
In vivo microdialysis allows for the sampling of endogenous substances from the extracellular fluid of a discrete brain region.[1] A microdialysis probe, with a semi-permeable membrane at its tip, is stereotaxically implanted into the striatum of a rat. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Small molecules, including dopamine and its metabolite DOPAC, diffuse across the membrane into the dialysate, which is then collected and analyzed. This compound, as a dopamine D3 and autoreceptor preferring antagonist, is expected to block the inhibitory feedback mechanism of presynaptic dopamine autoreceptors, leading to an increase in the extracellular concentration of dopamine.[2][3]
Experimental Protocols
This section details the necessary steps for conducting an in vivo microdialysis experiment to assess the effects of this compound on striatal dopamine release.
Animal Subjects and Housing
-
Species: Male Sprague-Dawley rats (250-300 g) are commonly used.
-
Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum. All procedures must be in accordance with institutional animal care and use committee guidelines.
Materials and Reagents
-
Surgical and Microdialysis Equipment:
-
Stereotaxic frame for rats
-
Anesthesia system (e.g., isoflurane)
-
Surgical drill and bits
-
Microdialysis probes (concentric, with a 2-4 mm membrane length)
-
Guide cannulae
-
Syringe pump and liquid swivel
-
Fraction collector (refrigerated)
-
-
Chemicals and Solutions:
-
(+)-AJ-76 hydrochloride
-
Artificial Cerebrospinal Fluid (aCSF), pH 7.4: 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂, filtered and degassed.
-
Dopamine and DOPAC standards
-
Perchloric acid (for sample preservation)
-
HPLC-grade solvents for mobile phase
-
Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat with isoflurane (B1672236) (5% for induction, 1-2% for maintenance).
-
Secure the animal in the stereotaxic frame.
-
Surgically expose the skull and use a stereotaxic atlas to locate the coordinates for the striatum (e.g., relative to bregma: Anterior/Posterior +1.0 mm; Medial/Lateral ±2.5 mm; Dorsal/Ventral -3.0 mm).
-
Drill a small hole in the skull at the determined coordinates.
-
Implant a guide cannula just above the target region and secure it to the skull with dental cement and anchor screws.
-
Allow the animal to recover for 5-7 days post-surgery.
In Vivo Microdialysis Procedure
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.
-
Connect the probe inlet to a syringe pump via a liquid swivel and the outlet to a refrigerated fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1.0-2.0 µL/min).
-
Allow the system to stabilize for at least 2-3 hours to establish a stable baseline of dopamine and DOPAC levels.
-
Collect baseline dialysate samples (e.g., every 20 minutes) into vials containing a small volume of perchloric acid to prevent neurotransmitter degradation.
-
Administer this compound. The route of administration can be systemic (e.g., intraperitoneal injection) or local (via reverse dialysis). For systemic administration, a dose of 20 mg/kg has been shown to increase striatal dopamine.[3] For local administration, concentrations in the µM range can be included in the perfusion medium.
-
Continue collecting dialysate samples for a predetermined period post-administration to monitor the time course of the drug's effect.
Sample Analysis: HPLC-ECD
-
System: An HPLC system equipped with an electrochemical detector is used for the quantification of dopamine and DOPAC.
-
Column: A C18 reverse-phase column is typically employed.
-
Mobile Phase: A common mobile phase consists of a phosphate (B84403) buffer with an ion-pairing agent (e.g., octanesulfonic acid), EDTA, and a small percentage of organic solvent like methanol. The pH is typically acidic (around 3.0-4.0).
-
Electrochemical Detection: A glassy carbon working electrode is used with an applied potential of approximately +0.65 V vs. an Ag/AgCl reference electrode.
-
Quantification: A standard curve is generated using known concentrations of dopamine and DOPAC. The concentration in the dialysate samples is determined by comparing the peak areas to the standard curve.
Data Presentation
The following tables summarize the expected effects of this compound on extracellular dopamine and DOPAC levels in the rat striatum based on available literature. Data should be expressed as a percentage of the pre-drug administration baseline.
Table 1: Effect of Systemic this compound Administration on Striatal Dopamine Release
| Time Post-Injection (min) | Dopamine (% of Baseline) |
| -40 to 0 (Baseline) | 100 |
| 0 to 20 | Data not available |
| 20 to 40 | Data not available |
| 40 to 60 | Data not available |
| 60 to 80 | Data not available |
| 80 to 100 | Data not available |
| 100 to 120 | Data not available |
Table 2: Qualitative Effects of Local this compound Administration on Striatal Dopamine and DOPAC
| Treatment | Effect on Dopamine | Effect on DOPAC |
| Local infusion of (+)-AJ76 into the striatum | Increase | Decrease |
Source: Based on findings from Hertel et al. (1994), which demonstrated that local administration of (+)-AJ76 affects dopamine and DOPAC levels.[4] The magnitude of these changes is dependent on the concentration of this compound used.
Visualizations
Signaling Pathway of Dopamine D2/D3 Autoreceptors
Caption: this compound blocks presynaptic D2/D3 autoreceptors.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for this compound in vivo microdialysis.
References
- 1. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 2. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AJ76 and UH232 as potential agents for diagnosing early-stage Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracerebral infusion of (+)-AJ76 and (+)-UH232: effects on dopamine release and metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AJ-76 Administration in Rat Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of AJ-76, a dopamine (B1211576) D3 receptor-preferring antagonist, to rats for behavioral research. The information compiled is based on preclinical studies and established laboratory procedures.
Compound Information
-
Compound Name: (+)-AJ-76 hydrochloride
-
Synonyms: this compound, (1S,2R)-5-Methoxy-1-methyl-2-(N-propylamino)tetralin hydrochloride
-
Mechanism of Action: this compound is a dopamine D3 receptor-preferring antagonist. It also has an affinity for D2 and D4 receptors. By blocking presynaptic dopamine autoreceptors, it can lead to an increase in dopamine release in brain regions such as the nucleus accumbens.[1]
-
Molecular Formula: C₁₅H₂₃NO · HCl
-
Molecular Weight: 269.81 g/mol
-
Solubility: The hydrochloride salt of this compound is soluble in water and physiological saline.[2]
Data Presentation: Quantitative Effects of this compound on Rat Behavior
The following table summarizes the quantitative data on the effects of this compound on locomotor activity in rats from various studies.
| Administration Route | Dose (µmol/kg) | Rat Strain | Behavioral Test | Key Findings | Reference |
| Subcutaneous (s.c.) | 13 | Not Specified | Locomotor Activity | No significant effect on locomotor activity. | [3] |
| Subcutaneous (s.c.) | 52 | Not Specified | Locomotor Activity | Tolerance observed with a second dose administered 4 hours later, but not 24 hours later. | [3] |
| Oral (p.o.) | 300 | Not Specified | Locomotor Activity | No tolerance developed after daily administration for 7 days. | [3] |
Experimental Protocols
Preparation of this compound Solution for Injection
This protocol describes the preparation of this compound for subcutaneous or intraperitoneal injection.
Materials:
-
(+)-AJ-76 hydrochloride
-
Sterile, pyrogen-free 0.9% sodium chloride (saline) solution
-
Sterile vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose and the number of animals, calculate the total mass of (+)-AJ-76 hydrochloride needed.
-
Dissolve this compound in saline:
-
Under a sterile hood, weigh the calculated amount of (+)-AJ-76 hydrochloride and place it in a sterile vial.
-
Add the required volume of sterile 0.9% saline to achieve the desired final concentration. A common injection volume for rats is 1 ml/kg.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[4]
-
-
Sterile filter the solution: Draw the this compound solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense the solution into a new sterile vial.
-
Storage: Store the prepared solution at 4°C for short-term use (up to one week) or aliquot and freeze at -20°C or -80°C for long-term storage.[4] Protect from light.
Administration Protocols
Materials:
-
Prepared sterile this compound solution
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat to determine the correct injection volume.
-
Restraint: Gently restrain the rat. One common method is to grasp the loose skin over the shoulders and back (scruffing) to create a "tent" of skin.
-
Injection:
-
Insert the needle, bevel up, into the base of the skin tent. Be careful not to puncture the underlying muscle.
-
Aspirate slightly by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and inject at a different site.
-
Slowly inject the calculated volume of the this compound solution.
-
-
Post-injection: Withdraw the needle and gently massage the injection site to aid dispersion. Return the animal to its home cage and monitor for any adverse reactions.
Materials:
-
Prepared this compound solution (can be prepared in water or saline)
-
Animal scale
-
Flexible or rigid gavage needle (16-18 gauge for rats) with a rounded tip
-
Syringe (appropriate volume for dosing)
Procedure:
-
Animal Preparation: Weigh the rat to determine the correct administration volume.
-
Measure Gavage Needle Length: Measure the distance from the tip of the rat's nose to the last rib to estimate the length of insertion needed to reach the stomach. Mark this length on the gavage needle.
-
Restraint: Securely restrain the rat in an upright position, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Administration:
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the this compound solution.
-
-
Post-administration: Gently remove the gavage needle and return the rat to its home cage. Monitor the animal for any signs of distress.
Behavioral Study Protocols
Locomotor Activity Test (Open Field Test)
This protocol assesses the effect of this compound on spontaneous locomotor activity.
Apparatus:
-
Open field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material. The floor is typically divided into a grid of equal squares.
-
Automated tracking system (video camera and software) or manual observation.
Procedure:
-
Habituation: Bring the rats to the testing room at least 30-60 minutes before the start of the experiment to acclimate.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., s.c. or p.o.) at the specified pretreatment time before placing the animal in the arena.
-
Testing:
-
Gently place the rat in the center of the open field arena.
-
Record locomotor activity for a predetermined duration (e.g., 30-60 minutes).
-
Parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (vertical activity)
-
Grooming behavior
-
-
-
Data Analysis: Analyze the collected data to compare the effects of different doses of this compound with the vehicle control group.
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to remove olfactory cues.
Drug Discrimination Paradigm
This protocol is used to assess the subjective effects of this compound.
Apparatus:
-
Standard two-lever operant conditioning chambers equipped with a food or liquid reward dispenser.
Procedure:
-
Training:
-
Rats are typically food- or water-deprived to motivate responding.
-
Train the rats to press one lever (the "drug" lever) for a reward after administration of a training drug (e.g., a known dopamine agonist like cocaine or amphetamine) and the other lever (the "saline" lever) for a reward after administration of saline.
-
Training sessions are conducted daily, with the drug and saline conditions alternating.
-
Training continues until the rats reliably select the correct lever (e.g., >80% accuracy on the first lever press of a session).
-
-
Testing:
-
Once the discrimination is established, test sessions are conducted.
-
Administer a dose of this compound before the session.
-
Place the rat in the operant chamber and record which lever it presses.
-
During test sessions, responding on either lever may be rewarded to maintain responding, or responding may be unrewarded (extinction).
-
-
Data Analysis: The percentage of responses on the "drug" lever is calculated. Full substitution occurs if the rats predominantly press the "drug" lever after this compound administration. Partial substitution or no substitution provides information about the similarity of the subjective effects of this compound to the training drug.
Mandatory Visualizations
This compound Administration Workflow
References
- 1. (+)-AJ 76 hydrochloride | CAS 85378-82-1 | Tocris Bioscience [tocris.com]
- 2. (+)-AJ 76 HYDROCHLORIDE CAS#: 85379-09-5 [m.chemicalbook.com]
- 3. Effects of repeated administration of the preferential dopamine autoreceptor antagonist, (+)-AJ76, on locomotor activity and brain DA metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Utilizing Dopamine D2 Receptor Antagonists in Open Field Tests for Locomotor Assessment
Disclaimer: The compound "AJ-76" specified in the topic could not be identified in publicly available scientific literature. Therefore, these application notes and protocols will use Haloperidol (B65202) , a well-characterized dopamine (B1211576) D2 receptor antagonist, as a representative compound to illustrate the principles and procedures for assessing locomotor activity in open field tests. The methodologies and data presentation formats described herein are broadly applicable to other D2 receptor antagonists.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The open field test is a widely used behavioral assay to assess general locomotor activity, exploration, and anxiety-like behavior in rodents.[1][2][3][4] It is a valuable tool in drug discovery and neuroscience research for evaluating the effects of pharmacological compounds on the central nervous system.[1][3] Dopamine D2 receptor antagonists, such as haloperidol, are known to modulate locomotor activity, and the open field test is a standard method to quantify these effects.[5][6] These compounds are of significant interest in the development of antipsychotic drugs. This document provides a detailed protocol for utilizing a dopamine D2 receptor antagonist, exemplified by haloperidol, in an open field test for locomotor assessment.
Mechanism of Action: Dopamine D2 Receptor Antagonism
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating motor control, motivation, and cognition.[7][[“]] In the striatum, D2 receptors are highly expressed and their activation generally leads to an inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[[“]][9] This signaling cascade ultimately influences neuronal excitability and gene expression.[[“]]
Haloperidol acts as a non-selective antagonist at dopamine D2 receptors. By blocking these receptors, it prevents the endogenous ligand dopamine from binding and initiating downstream signaling. This antagonism of D2 receptor signaling in the striatum is a primary mechanism of action for many antipsychotic drugs and leads to a reduction in locomotor activity.[7]
Signaling Pathway of Dopamine D2 Receptor
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor and the point of intervention for an antagonist like haloperidol.
Experimental Protocol: Open Field Test
This protocol outlines the procedure for assessing locomotor activity in rodents following the administration of a dopamine D2 receptor antagonist.
Materials and Apparatus
-
Test Animals: Male or female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), aged 8-12 weeks.
-
Test Compound: Haloperidol (or other D2 antagonist) dissolved in a suitable vehicle (e.g., saline with 1% Tween 80).
-
Vehicle Control: The same solvent used to dissolve the test compound.
-
Open Field Arena: A square or circular arena (e.g., 40 x 40 x 30 cm for mice) made of a non-porous material (e.g., PVC or Plexiglas) for easy cleaning. The floor may be divided into a grid of equal squares.[2]
-
Video Recording and Tracking System: A camera mounted above the arena connected to a computer with software capable of tracking the animal's movement and analyzing various parameters.
-
Cleaning Solution: 70% ethanol (B145695) or a similar disinfectant.
-
Standard laboratory equipment: Syringes, needles, beakers, etc.
Experimental Workflow
The following diagram provides a step-by-step overview of the experimental workflow.
Detailed Procedure
-
Animal Acclimation: Upon arrival, house the animals in a controlled environment (12:12 h light/dark cycle, constant temperature and humidity) for at least one week to acclimate to the facility.
-
Habituation: On the day of the experiment, transfer the animals to the testing room and allow them to habituate for 30-60 minutes before the start of the procedure.
-
Compound Administration:
-
Randomly assign animals to different treatment groups (e.g., Vehicle, Haloperidol 0.1 mg/kg, Haloperidol 0.5 mg/kg, Haloperidol 1.0 mg/kg).
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
-
Pre-Test Period: After administration, return the animals to their home cages for a specific period (e.g., 30 minutes) to allow for drug absorption and onset of action.
-
Open Field Test:
-
Gently place the animal in the center of the open field arena.[1]
-
Start the video recording and tracking software immediately.
-
Allow the animal to explore the arena for a predetermined duration (e.g., 30 minutes).[5]
-
The experimenter should leave the room or remain out of the animal's sight to avoid influencing its behavior.
-
-
Data Collection: The tracking software will automatically record various locomotor parameters.
-
Cleaning: After each trial, remove the animal from the arena and return it to its home cage. Thoroughly clean the arena with 70% ethanol and allow it to dry completely to remove any olfactory cues before testing the next animal.
Data to be Collected
The following parameters are commonly measured to assess locomotor activity:
-
Total Distance Traveled: The total distance the animal moves during the test session.
-
Horizontal Activity: The number of times the animal crosses grid lines or breaks photobeams.
-
Vertical Activity (Rearing): The number of times the animal stands on its hind legs.
-
Time Spent in Center vs. Periphery: The amount of time the animal spends in the central and peripheral zones of the arena. This can also be an indicator of anxiety-like behavior.
-
Stereotypic Counts: The number of repetitive, invariant behaviors.
Data Presentation
Quantitative data from the open field test should be summarized in tables for clear comparison between treatment groups. The data are typically presented as mean ± standard error of the mean (SEM).
Table 1: Effect of Haloperidol on Locomotor Activity in Mice (30-minute session)
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Horizontal Activity (beam breaks) | Vertical Activity (rears) |
| Vehicle | - | 3500 ± 250 | 2800 ± 200 | 150 ± 20 |
| Haloperidol | 0.1 | 2800 ± 220 | 2200 ± 180 | 110 ± 15 |
| Haloperidol | 0.5 | 1500 ± 150 | 1200 ± 120 | 50 ± 8** |
| Haloperidol | 1.0 | 800 ± 90 | 600 ± 70 | 20 ± 5*** |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. Data are representative and presented as Mean ± SEM. |
Table 2: Effect of Haloperidol on Exploratory Behavior in Mice (30-minute session)
| Treatment Group | Dose (mg/kg) | Time in Center (s) | Time in Periphery (s) | Center Entries |
| Vehicle | - | 120 ± 15 | 1680 ± 15 | 40 ± 5 |
| Haloperidol | 0.1 | 90 ± 12 | 1710 ± 12 | 30 ± 4 |
| Haloperidol | 0.5 | 45 ± 8 | 1755 ± 8 | 15 ± 3 |
| Haloperidol | 1.0 | 20 ± 5 | 1780 ± 5 | 5 ± 2 |
| *p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle group. Data are representative and presented as Mean ± SEM. |
Interpretation of Results
A dose-dependent decrease in total distance traveled, horizontal activity, and vertical activity is expected following the administration of a dopamine D2 receptor antagonist like haloperidol.[10][11] This reduction in locomotor behavior is consistent with the known motor-suppressant effects of these compounds. A decrease in time spent in the center and the number of center entries can also be observed, which may be secondary to the overall reduction in locomotion.
Conclusion
The open field test is a robust and reliable method for assessing the effects of dopamine D2 receptor antagonists on locomotor activity. The protocol described herein, using haloperidol as an example, provides a framework for conducting these studies. Careful attention to experimental design, including appropriate controls and consistent procedures, is crucial for obtaining high-quality, reproducible data. The quantitative data, when presented in clear tabular format, allows for straightforward interpretation of the compound's effects on motor behavior.
References
- 1. anilocus.com [anilocus.com]
- 2. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 3. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. cpn.or.kr [cpn.or.kr]
- 6. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of single and long-term haloperidol administration on open field behavior of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebral Infusion of AJ-76
These application notes provide detailed protocols for the intracerebral infusion of AJ-76, a selective dopamine (B1211576) D2 and D3 receptor antagonist, for researchers, scientists, and drug development professionals. The following sections detail the mechanism of action of this compound, protocols for its direct administration into the brain of rodent models, and a summary of its observed effects on dopamine neurotransmission.
Introduction to this compound
This compound is a dopamine autoreceptor antagonist that preferentially acts on presynaptic dopamine D2 and D3 receptors.[1][2] By blocking these autoreceptors, which normally inhibit dopamine synthesis and release, this compound leads to an increase in the production and synaptic availability of dopamine in the brain.[2] This property makes this compound a valuable tool for investigating the role of the dopamine system in various neurological and psychiatric conditions. Studies have shown that this compound can increase the synthesis and turnover of dopamine in the rat brain with little effect on other neurotransmitters like serotonin (B10506) and norepinephrine.[2] Intracerebral infusion of this compound has been utilized to study its localized effects on dopamine release and metabolism in specific brain regions, such as the striatum and nucleus accumbens.[3]
Mechanism of Action of this compound
This compound exerts its effects by blocking the negative feedback loop that regulates dopamine release. Presynaptic dopamine autoreceptors (primarily D2 and D3 subtypes) on dopaminergic neurons are sensitive to the concentration of dopamine in the synaptic cleft. When dopamine binds to these autoreceptors, it signals the neuron to reduce dopamine synthesis and release. This compound, as an antagonist, binds to these autoreceptors without activating them, thereby preventing dopamine from binding and initiating the inhibitory signal. This disinhibition results in an increased firing rate of dopaminergic neurons and enhanced synthesis and release of dopamine into the synapse.
Quantitative Data on this compound Effects
The following tables summarize the quantitative effects of this compound on dopamine levels and locomotor activity from preclinical studies. Note that these studies utilized systemic (intraperitoneal) administration of this compound.
Table 1: Effect of Systemic this compound Administration on Striatal Dopamine Release in Mice
| Treatment Group | Peak Increase in Extracellular Dopamine (dLight1.1 Signal) |
| Saline | No significant change |
| This compound (20 mg/kg, i.p.) | ~150% increase from baseline |
Data adapted from a study using fiber photometry to monitor striatal dopamine levels.[4]
Table 2: Neurochemical and Behavioral Effects of Systemic this compound in Rats
| Parameter | Baseline | After this compound (Systemic) |
| Synaptic Dopamine (DA) in Nucleus Accumbens | Normalized to 100% | Significant increase (p < 0.001) |
| Synaptic Serotonin (5-HT) in Nucleus Accumbens | Normalized to 100% | Small, significant decrease (p < 0.001) |
| Locomotor Activity | Baseline | No significant overall change |
| Central Locomotor Activity | Baseline | No significant overall change |
Data adapted from a study investigating this compound as a potential pharmacotherapy for cocaine abuse.[5]
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Intracerebral Cannula Implantation in Rodents
This protocol describes the procedure for implanting a guide cannula for the subsequent intracerebral infusion of this compound.
Materials:
-
This compound hydrochloride
-
Vehicle: Artificial cerebrospinal fluid (aCSF)
-
Composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2 (pH adjusted to 7.4)
-
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scalpel, forceps, hemostat, etc.)
-
Dental drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Surgical screws
-
Infusion pump
-
Tubing and internal cannula
Procedure:
-
Animal Preparation: Anesthetize the rodent and place it in the stereotaxic apparatus. Ensure the head is level. Apply eye ointment to prevent drying. Shave and sterilize the scalp.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Identification of Bregma: Identify and mark the bregma landmark on the skull.
-
Drilling: Based on the desired brain region, drill a small hole through the skull at the calculated stereotaxic coordinates. For targeting the striatum or nucleus accumbens in rats, refer to a standard rat brain atlas (e.g., Paxinos and Watson). Example coordinates are provided in Table 3.
-
Screw Placement: Place 2-3 small surgical screws in the skull around the drilled hole to anchor the dental cement.
-
Cannula Implantation: Slowly lower the guide cannula to the desired depth (dorsoventral coordinate).
-
Fixation: Apply dental cement to the skull, covering the screws and the base of the guide cannula to secure it in place.
-
Dummy Cannula Insertion: Insert a dummy cannula into the guide cannula to keep it patent.
-
Post-operative Care: Suture the scalp around the implant. Administer analgesics and allow the animal to recover in a warm, clean cage. Monitor the animal for any signs of distress.
Table 3: Example Stereotaxic Coordinates for Rats (relative to Bregma)
| Target Brain Region | Antero-Posterior (AP) | Medio-Lateral (ML) | Dorso-Ventral (DV) |
| Nucleus Accumbens Core | +1.7 mm | ±1.0 mm | -7.0 mm |
| Dorsal Striatum | +0.5 mm | ±3.0 mm | -4.5 mm |
Note: These are example coordinates and should be optimized for the specific age, weight, and strain of the animal.
Protocol 2: Intracerebral Infusion of this compound
This protocol outlines the procedure for infusing this compound directly into the target brain region via the implanted cannula.
Procedure:
-
Animal Habituation: Gently restrain the animal and remove the dummy cannula from the guide cannula.
-
Infusion Cannula Insertion: Connect the internal infusion cannula to the infusion pump via tubing. Ensure the tubing is pre-filled with the this compound solution to avoid injecting air. Insert the internal cannula into the guide cannula.
-
Infusion: Begin the infusion at a slow, controlled rate. Note: Typical infusion rates for rodents range from 0.1 to 1.0 µL/min. Slower rates are generally preferred to minimize tissue damage and backflow.
-
Post-infusion: After the infusion is complete, leave the internal cannula in place for a few minutes to allow for diffusion. Then, slowly retract the internal cannula and replace the dummy cannula.
-
Behavioral or Neurochemical Assessment: Proceed with the planned behavioral tests or neurochemical analysis (e.g., microdialysis).
Experimental Workflow
The following diagram illustrates the general workflow for an experiment involving the intracerebral infusion of this compound.
Disclaimer
This document is intended for research purposes only. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use. The provided protocols and coordinates are examples and may require optimization for specific experimental conditions. A pilot study is strongly recommended to determine the optimal dosage and infusion parameters for this compound in your specific application.
References
- 1. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D2-Subtype Receptors Outside the Blood-Brain Barrier Mediate Enhancement of Mesolimbic Dopamine Release and Conditioned Place Preference by Intravenous Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microinjection of a Dopamine-D1 Receptor Agonist into the Ventral Tegmental Area Reverses the Blocked Expression of Morphine Conditioned Place Preference by N-Methyl-D-Aspartate Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concomitant D1 and D2 dopamine receptor agonist infusion in prelimbic cortex is required to foster extinction of amphetamine-induced conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Administration of AJ-76 in Murine Models: A Comparative Analysis of Subcutaneous and Oral Routes
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The administration route of a therapeutic agent can significantly influence its pharmacokinetic and pharmacodynamic profile. This document provides a detailed overview of the comparative effects of subcutaneous versus oral administration of AJ-76, a dopamine (B1211576) D3 and autoreceptor preferring antagonist, in mouse models. While specific comparative studies on subcutaneous versus oral routes for this compound are not extensively documented in publicly available literature, this document extrapolates from general principles of pharmacokinetics and provides standardized protocols for both administration routes in mice. The potential signaling pathway of this compound is also illustrated.
Introduction to this compound
This compound is recognized as a dopamine D3 and autoreceptor preferring antagonist. Its mechanism of action involves the modulation of dopamine release and metabolism in the brain. Specifically, it appears to interact with dopamine receptors in the terminal regions of A9 and A10 dopaminergic fibers to exert its effects on dopamine release[1]. Understanding the optimal route of administration is crucial for preclinical studies aiming to evaluate its therapeutic potential. The choice between subcutaneous and oral administration depends on factors such as desired speed of onset, duration of action, and the need to bypass first-pass metabolism.
Comparative Overview: Subcutaneous vs. Oral Administration
The route of administration is a critical determinant of a drug's bioavailability, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Oral Administration: This is often the preferred route due to its convenience and patient compliance in clinical settings. However, oral bioavailability can be limited by factors such as poor absorption from the gut, degradation by stomach acid and enzymes, and extensive first-pass metabolism in the gut wall and liver[2][3].
-
Subcutaneous Administration: This parenteral route involves injecting the drug into the tissue layer between the skin and the muscle. It generally leads to a slower absorption rate compared to intravenous injection but can provide a more sustained effect[4]. Subcutaneous administration bypasses the gastrointestinal tract, thus avoiding issues related to GI degradation and first-pass metabolism, which can lead to higher bioavailability compared to the oral route.
Table 1: Theoretical Comparison of Subcutaneous and Oral Administration of this compound in Mice
| Parameter | Subcutaneous Administration | Oral Administration |
| Bioavailability | Expected to be higher | Potentially lower due to first-pass metabolism and GI degradation |
| Absorption Rate | Generally slower and more sustained than IV, but faster than oral for some compounds | Variable, dependent on formulation and physicochemical properties |
| Time to Peak Plasma Concentration (Tmax) | Typically shorter than oral | Generally longer than subcutaneous |
| First-Pass Metabolism | Avoided | Significant potential barrier |
| Ease of Administration | Requires handling and injection | Less invasive, can be done via gavage |
| Dosing Frequency | May be less frequent due to sustained release | May require more frequent dosing |
Experimental Protocols
The following are generalized protocols for the subcutaneous and oral administration of a compound like this compound in mice. These should be adapted based on the specific formulation of this compound and the experimental design.
Protocol for Subcutaneous Administration
Materials:
-
This compound formulated in a sterile, non-irritating vehicle (e.g., saline, PBS)
-
Sterile syringes (0.5-1 mL)
-
Sterile needles (25-27 gauge)[5]
-
70% ethanol (B145695) for disinfection
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation: Weigh the mouse to calculate the correct dose volume. Prepare the this compound solution to the desired concentration. It is recommended to warm the solution to body temperature to minimize discomfort to the animal[6][7].
-
Restraint: Manually restrain the mouse by scruffing the neck to expose the dorsal side.
-
Injection Site: The most common site for subcutaneous injection is the loose skin over the interscapular (shoulder blade) region[6][8].
-
Injection: Lift the skin to form a "tent." Insert the needle, bevel up, at the base of the tented skin, parallel to the body. Be careful not to puncture the underlying muscle[7][8].
-
Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and re-insert at a different site[5][8].
-
Administration: Inject the calculated volume of the this compound solution. A small bleb will form under the skin.
-
Withdrawal: Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions post-injection.
Protocol for Oral Administration (Gavage)
Materials:
-
This compound formulated in a suitable vehicle (e.g., water, corn oil)
-
Animal feeding needles (gavage needles) of appropriate size for mice
-
Syringes (1-3 mL)
-
Animal scale
-
Appropriate PPE
Procedure:
-
Preparation: Weigh the mouse and calculate the dose volume. Prepare the this compound formulation.
-
Restraint: Gently but firmly restrain the mouse to prevent movement.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth, allowing the animal to swallow the tip. Advance the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance.
-
Verification: Ensure the needle is in the esophagus and not the trachea before administration.
-
Administration: Slowly administer the this compound formulation.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress or other adverse effects.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram outlines a typical workflow for a study comparing the pharmacokinetic profiles of this compound administered via subcutaneous and oral routes.
Caption: Workflow for comparing subcutaneous and oral administration of this compound.
Putative Signaling Pathway of this compound
As a dopamine receptor antagonist, this compound is expected to interfere with the dopamine signaling pathway. The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified dopamine signaling and the action of this compound.
Conclusion
The choice between subcutaneous and oral administration of this compound in mice will significantly impact its pharmacokinetic profile. While oral administration is convenient, it may result in lower bioavailability. Subcutaneous injection offers a way to bypass first-pass metabolism, potentially leading to higher and more consistent systemic exposure. The protocols and workflows provided here serve as a foundational guide for researchers designing preclinical studies with this compound. It is imperative to conduct pilot pharmacokinetic studies to determine the optimal administration route and dosing regimen for specific therapeutic applications.
References
- 1. Intracerebral infusion of (+)-AJ76 and (+)-UH232: effects on dopamine release and metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of oral bioavailability of anticancer drugs: from mouse to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyzing the metabolic fate of oral administration drugs: A review and state-of-the-art roadmap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downstate.edu [downstate.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. researchanimaltraining.com [researchanimaltraining.com]
- 7. research.vt.edu [research.vt.edu]
- 8. dsv.ulaval.ca [dsv.ulaval.ca]
Application Notes and Protocols for In Vivo Injection of AJ-76 Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of AJ-76 solutions intended for in vivo injections. The information is curated for professionals in research and drug development, emphasizing safety, reproducibility, and accuracy.
Introduction
This compound, a dopamine (B1211576) D3 and autoreceptor preferring antagonist, is a critical tool in neuroscience research, particularly in studies related to dopaminergic signaling and its role in various neurological and psychiatric disorders. Proper preparation of this compound for in vivo administration is paramount to ensure experimental validity and animal welfare. This document outlines the necessary steps for dissolving, handling, and administering this compound in a research setting.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Compound | (+)-AJ 76 hydrochloride | [1] |
| CAS Number | 85379-09-5 | N/A |
| Molecular Weight | 233.35 g/mol | N/A |
| Recommended Vehicle | Saline (0.9% NaCl) | [1] |
| Working Concentration | 2 mg/mL | [1] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | N/A |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Injection
This protocol details the steps for preparing a 2 mg/mL solution of (+)-AJ 76 hydrochloride in saline for intraperitoneal (i.p.) injection in mice, based on established research methodologies.[1]
Materials:
-
(+)-AJ 76 hydrochloride powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile syringes and needles (appropriate gauge for injection)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the injection solution.
-
Weighing the Compound: Accurately weigh the desired amount of (+)-AJ 76 hydrochloride powder using a calibrated analytical balance. For a 1 mL solution of 2 mg/mL, weigh 2 mg of the compound.
-
Dissolution:
-
Transfer the weighed powder into a sterile microcentrifuge tube or vial.
-
Add the required volume of sterile 0.9% saline to achieve the final concentration of 2 mg/mL.
-
Vortex the solution thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
-
Sterilization (Optional but Recommended): For long-term studies or when administering via sensitive routes, filter the solution through a 0.22 µm sterile syringe filter to ensure sterility.
-
Storage: If not for immediate use, store the prepared solution according to the recommendations in the table above. For short-term storage, keep the solution at 4°C. For longer-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Administration: On the day of the experiment, if the solution was stored frozen, allow it to thaw completely and bring it to room temperature before injection. The recommended route of administration based on the cited literature is intraperitoneal (i.p.) injection.[1] The volume to be injected should be calculated based on the animal's body weight and the desired dosage.
Safety Precautions:
-
Always handle this compound powder and solutions in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
In case of accidental contact with skin or eyes, rinse immediately with plenty of water.
-
Dispose of waste materials according to institutional guidelines for chemical waste.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a dopamine D3 and autoreceptor antagonist.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solution for in vivo injection.
References
Application Notes and Protocols for Measuring Dopamine Dynamics with AJ-76 using Fiber Photometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fiber photometry is a powerful optical technique for monitoring the activity of genetically defined neural populations in freely moving animals. When combined with genetically encoded fluorescent sensors, such as dLight, it allows for real-time measurement of neurotransmitter dynamics with high temporal resolution.[1][2] This document provides detailed application notes and protocols for utilizing fiber photometry to measure dopamine (B1211576) (DA) dynamics in response to the administration of AJ-76, a dopamine D2 autoreceptor antagonist.[3]
This compound acts as a preferential antagonist at presynaptic D2 autoreceptors, which are key components of the negative feedback loop regulating dopamine synthesis and release.[4][5] By blocking these autoreceptors, this compound disinhibits dopamine neurons, leading to an increase in extracellular dopamine levels.[3][4] This makes this compound a valuable pharmacological tool for probing the function of the dopamine system. Measuring the precise effects of this compound on dopamine transients (brief, localized increases in dopamine concentration) can provide insights into dopamine regulation and its dysregulation in various neurological and psychiatric disorders.
Key Concepts and Principles
Fiber Photometry: This technique involves delivering excitation light to and collecting fluorescent signals from a specific brain region via a chronically implanted optical fiber.[6][7] Changes in the fluorescence of a genetically encoded sensor, such as dLight, are used as a proxy for changes in the concentration of the target molecule, in this case, dopamine.
dLight Sensors: These are genetically encoded sensors based on a modified dopamine receptor coupled to a circularly permuted green fluorescent protein (cpGFP).[1] Upon binding to extracellular dopamine, dLight undergoes a conformational change that increases its fluorescence, allowing for the optical detection of dopamine release.
This compound Mechanism of Action: this compound is a dopamine autoreceptor antagonist.[3] Dopamine autoreceptors, primarily of the D2 subtype, are located on the presynaptic terminals and somatodendritic compartments of dopamine neurons.[4][5] When activated by dopamine in the synapse, these G protein-coupled receptors initiate a signaling cascade that inhibits further dopamine release and synthesis, acting as a negative feedback mechanism.[4][8][9] this compound blocks these receptors, thereby preventing this negative feedback and leading to an increase in dopamine release.[3]
Data Presentation
Table 1: Qualitative Effects of this compound on Dopamine Dynamics Measured by Fiber Photometry
| Compound | Dose (i.p.) | Brain Region | Sensor | Observed Effect on Dopamine Signal | Reference |
| This compound | 20 mg/kg | Striatum | dLight1.1 | Prominent increase in fluorescence | [3] |
| Saline | N/A | Striatum | dLight1.1 | No significant change | [3] |
Further research is required to quantify the dose-dependent effects of this compound on the frequency, amplitude, and kinetics of dopamine transients.
Experimental Protocols
This section provides a comprehensive set of protocols for conducting a fiber photometry experiment to measure the effects of this compound on dopamine dynamics.
Protocol 1: Stereotaxic Surgery for AAV-dLight Injection and Optic Fiber Implantation
Objective: To express the dLight sensor in the brain region of interest and implant an optic fiber for photometric recording.
Materials:
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)[10][11]
-
Stereotaxic frame
-
Surgical drill
-
Adeno-associated virus (AAV) encoding a dLight sensor (e.g., AAV-hSyn-dLight1.1)
-
Microinjection pump and glass pipette
-
Optic fiber cannula (e.g., 400 µm core, 0.48 NA)
-
Dental cement
-
Analgesics and post-operative care supplies
Procedure:
-
Anesthesia and Animal Preparation: Anesthetize the mouse using isoflurane (1-2% maintenance) or a ketamine/xylazine cocktail.[10][11] Place the animal in the stereotaxic frame and ensure the skull is level.[10]
-
Craniotomy: Expose the skull and identify the target coordinates for the brain region of interest (e.g., Nucleus Accumbens, Striatum) using a stereotaxic atlas. Drill a small burr hole over the target location.[10][11]
-
AAV Injection: Slowly lower a glass pipette filled with the AAV-dLight virus to the target coordinates. Infuse the virus at a slow rate (e.g., 100 nL/min) to minimize tissue damage.[11] After infusion, leave the pipette in place for 5-10 minutes to allow for diffusion before slowly retracting it.[11]
-
Optic Fiber Implantation: Lower the optic fiber cannula to a position just above the injection site (e.g., 100-200 µm dorsal to the virus injection site).[10]
-
Securing the Implant: Secure the optic fiber cannula to the skull using dental cement.[10]
-
Post-operative Care: Administer analgesics and monitor the animal's recovery. Allow 3-4 weeks for optimal virus expression before commencing fiber photometry experiments.
Protocol 2: Fiber Photometry Recording
Objective: To record fluorescent signals from the dLight sensor in a freely moving animal.
Materials:
-
Fiber photometry system (light source, detector, data acquisition system)
-
Patch cord to connect the implanted cannula to the photometry system
-
Behavioral arena
Procedure:
-
Habituation: Habituate the animal to the behavioral arena and to being connected to the patch cord for several days before the experiment.
-
System Setup: Connect the patch cord to the animal's implanted cannula and to the fiber photometry system. Ensure a stable connection with minimal light loss.
-
Recording Baseline: Place the animal in the behavioral arena and record baseline fluorescent signals for a sufficient period (e.g., 10-15 minutes) to establish a stable baseline.
-
Data Acquisition: Record the fluorescent signal from the dLight sensor. A typical setup will use two excitation wavelengths: one for the dopamine-dependent signal (e.g., 470 nm for dLight) and an isosbestic control wavelength (e.g., 405 nm) to correct for motion artifacts and photobleaching.[6][7]
Protocol 3: this compound Administration and Data Acquisition
Objective: To measure changes in dopamine dynamics following the administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Injection supplies (syringes, needles)
Procedure:
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Baseline Recording: Record a stable baseline of dopamine activity as described in Protocol 2.
-
This compound Administration: Administer this compound via the desired route, typically intraperitoneal (i.p.) injection. A common dose used in previous studies is 20 mg/kg.[3]
-
Post-injection Recording: Continue recording the fiber photometry signal for a prolonged period (e.g., 60-90 minutes) to capture the full time course of the drug's effect.
-
Control Experiment: On a separate day, administer the vehicle alone and record the signal to control for the effects of the injection procedure and vehicle.
Protocol 4: Data Analysis
Objective: To process and analyze the fiber photometry data to quantify changes in dopamine dynamics.
Procedure:
-
Signal Preprocessing:
-
Denoising: Apply a low-pass filter to remove high-frequency noise.
-
Motion Correction: Use the isosbestic control signal to correct for motion artifacts. This is often done by fitting the 405 nm signal to the 470 nm signal and subtracting the fitted component.
-
Baseline Correction: Calculate the change in fluorescence relative to a baseline period (ΔF/F). This is typically calculated as (F - F₀) / F₀, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
-
-
Transient Analysis:
-
Peak Detection: Use a peak detection algorithm to identify individual dopamine transients.
-
Quantification: For each transient, quantify key parameters such as:
-
Frequency: The number of transients per unit of time.
-
Amplitude: The maximum ΔF/F value of the transient.
-
Duration: The width of the transient at half-maximal amplitude.
-
Area Under the Curve (AUC): An integrated measure of the total dopamine release during a transient.
-
-
-
Statistical Analysis: Compare the quantified parameters of dopamine transients before and after this compound administration, as well as between the this compound and vehicle control groups, using appropriate statistical tests (e.g., paired t-test, ANOVA).
Visualizations
Dopamine Autoreceptor Signaling Pathway
Caption: this compound blocks the D2 autoreceptor's negative feedback on dopamine release.
Experimental Workflow
Caption: Workflow for this compound pharmacology with fiber photometry.
Logical Relationship of this compound Action
Caption: Causal chain from this compound administration to increased fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Dopaminergic Projections From the Ventral Tegmental Area to the Nucleus Accumbens Modulate Sevoflurane Anesthesia in Mice [frontiersin.org]
- 3. AJ76 and UH232 as potential agents for diagnosing early-stage Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D2 autoreceptor interactome: targeting the receptor complex as a strategy for treatment of substance use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized workflow for behavior-coupled fiber photometry experiment: improved data navigation and accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Optimized workflow for behavior-coupled fiber photometry experiment: improved data navigation and accessibility [frontiersin.org]
- 8. Autoreceptor - Wikipedia [en.wikipedia.org]
- 9. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 10. Protocol for fiber photometry recording from deep brain regions in head-fixed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for synchronized wireless fiber photometry and video recordings in rodents during behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application of AJ-76 in Substance Abuse Models: A Detailed Guide for Researchers
Application Note & Protocol Series: Volume 1, Issue 4
Introduction
AJ-76, specifically the cis-(+)-(1S,2R) enantiomer of 5-methoxy-1-methyl-2-(n-propylamino)tetralin, is a dopamine (B1211576) D2-like receptor ligand with a unique pharmacological profile. It acts as a dopamine D3-preferring autoreceptor antagonist. This mechanism of action has garnered interest in its potential therapeutic application for substance use disorders, particularly in the context of cocaine abuse. By modulating dopamine neurotransmission, this compound has been shown to alter the neurochemical and behavioral effects of psychostimulants.
This document provides detailed application notes and experimental protocols for the use of this compound in preclinical substance abuse models. It is intended for researchers, scientists, and drug development professionals investigating novel pharmacotherapies for addiction.
Mechanism of Action: Dopamine D2L Receptor-Biased Signaling
This compound exhibits functional selectivity at the dopamine D2 long isoform (D2L) receptor. The D2L receptor, a G protein-coupled receptor (GPCR), can signal through two primary pathways: a G protein-dependent pathway and a β-arrestin-dependent pathway. Ligands that preferentially activate one pathway over the other are known as biased agonists. This compound's antagonist activity at presynaptic D2/D3 autoreceptors leads to an increase in dopamine release. This action is distinct from typical dopamine agonists and antagonists, offering a novel approach to modulating the dopamine system in the context of drug abuse.
The signaling cascade following D2L receptor activation is multifaceted. The canonical G protein pathway involves the inhibition of adenylyl cyclase by the Gαi/o subunit, leading to decreased cyclic AMP (cAMP) production. The β-arrestin pathway is involved in receptor desensitization, internalization, and can also initiate its own signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK.
Application in Cocaine Abuse Models
Research has primarily focused on the utility of this compound in animal models of cocaine abuse. The rationale is that by antagonizing dopamine autoreceptors, this compound can increase synaptic dopamine levels, potentially reducing the reinforcing effects of cocaine and cocaine-seeking behavior.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in preclinical studies, primarily in rat models of cocaine administration.
Table 1: Effects of this compound on Neurotransmitter Levels in the Nucleus Accumbens of Rats
| Treatment | Dopamine (DA) Change from Baseline | Serotonin (B10506) (5-HT) Change from Baseline | Citation |
| (+)-AJ 76 | Significant increase (p < 0.001) | Small but significant decrease (p < 0.001) with a transient increase at 20 min (p < 0.05) | [1] |
| Cocaine | Significant increase (p < 0.001) | Significant increase (p < 0.001) | [1] |
| (+)-AJ 76 + Cocaine | Significant increase over baseline (p < 0.001), but lower than cocaine alone (p < 0.001) | No significant difference from cocaine alone | [1] |
Table 2: Effects of this compound on Locomotor Activity in Rats
| Treatment | Locomotor Activity Change from Baseline | Central Locomotor Activity | Citation |
| (+)-AJ 76 | No significant overall change; transient increases at 10, 20, and 30 min (p < 0.05) | Not affected | [1] |
| Cocaine | Significant increase (p < 0.001) | Not affected, with specific temporal enhancements | [1] |
| (+)-AJ 76 + Cocaine | Significant increase (p < 0.001) | Not affected, with significant increases at 10, 20, 40, 50, and 80 min (p < 0.05) | [1] |
Table 3: Dosage and Administration of this compound in Rat Models
| Dose | Route of Administration | Study Type | Citation |
| 2.5 - 40 mg/kg | Not specified in abstract | Drug discrimination | [2] |
| 13 - 52 µmol/kg | Subcutaneous (s.c.) | Locomotor activity | [3] |
| 300 µmol/kg | Oral (p.o.) | Locomotor activity | [3] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the effects of this compound in substance abuse models.
Protocol 1: In Vivo Microdialysis in the Nucleus Accumbens of Freely Moving Rats
Objective: To measure extracellular levels of dopamine and its metabolites in the nucleus accumbens following administration of this compound and/or a substance of abuse.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane)
-
Guide cannulae
-
Surgical tools
-
Anesthesia (e.g., isoflurane)
-
Microinfusion pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ED) system
-
Artificial cerebrospinal fluid (aCSF)
-
This compound hydrochloride
-
Cocaine hydrochloride
-
Saline solution (0.9%)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeted at the nucleus accumbens (coordinates relative to bregma: e.g., AP +1.6 mm, ML ±1.5 mm, DV -5.8 mm).
-
Secure the cannula with dental cement and anchor screws.
-
Allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the nucleus accumbens.
-
Connect the probe to the microinfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
-
Baseline Sample Collection:
-
Allow the animal to habituate for at least 2 hours after probe insertion.
-
Collect baseline dialysate samples every 20 minutes for at least one hour to ensure stable neurotransmitter levels.
-
-
Drug Administration and Sample Collection:
-
Administer this compound or vehicle (saline) via the desired route (e.g., subcutaneous injection).
-
Five minutes after this compound administration, administer cocaine or vehicle.[1]
-
Continue to collect dialysate samples every 20 minutes for at least 2 hours post-drug administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for dopamine, DOPAC, HVA, and serotonin using HPLC-ED.
-
Quantify the neurotransmitter concentrations by comparing them to standard curves.
-
-
Data Analysis:
-
Express the data as a percentage of the average baseline concentration.
-
Use appropriate statistical tests (e.g., ANOVA with repeated measures) to determine the significance of changes in neurotransmitter levels over time and between treatment groups.
-
Protocol 2: Open-Field Locomotor Activity Monitoring
Objective: To assess the effects of this compound on spontaneous and cocaine-induced locomotor activity.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Open-field arena (e.g., 100 cm x 100 cm) equipped with automated photobeam tracking or video tracking software.
-
This compound hydrochloride
-
Cocaine hydrochloride
-
Saline solution (0.9%)
Procedure:
-
Habituation:
-
Bring the rats to the testing room at least 60 minutes before the start of the experiment to acclimate.
-
Handle the rats for a few minutes each day for several days leading up to the experiment to reduce stress.
-
On the test day, place each rat individually in the open-field arena for a 30-60 minute habituation session.
-
-
Drug Administration:
-
At the end of the habituation period, remove the rat from the arena and administer this compound or vehicle (saline) via the desired route.
-
Return the rat to its home cage for a brief period (e.g., 5 minutes).
-
-
Cocaine Challenge and Monitoring:
-
Administer cocaine or vehicle.
-
Immediately place the rat back into the center of the open-field arena.
-
Record locomotor activity for a period of 90-120 minutes. Key parameters to measure include total distance traveled, time spent mobile, and entries into the center of the arena.
-
-
Data Analysis:
-
Analyze the locomotor data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug effects.
-
Calculate the total activity over the entire session.
-
Use appropriate statistical tests (e.g., two-way ANOVA) to compare the effects of this compound and cocaine on locomotor activity.
-
Application in Other Substance Abuse Models
Currently, there is a lack of published research on the application of this compound in animal models of opioid and alcohol abuse. The primary focus of investigation has been on its potential for treating cocaine addiction. Future studies are warranted to explore the efficacy of this compound in models of other substance use disorders.
Conclusion
This compound represents a promising pharmacological tool for investigating the role of the dopamine D2/D3 receptor system in substance abuse. Its unique mechanism as a dopamine autoreceptor antagonist provides a novel avenue for modulating dopamine neurotransmission. The protocols and data presented here offer a foundation for researchers to design and conduct experiments to further elucidate the therapeutic potential of this compound and similar compounds in the treatment of addiction.
References
- 1. Extracellular concentration and in vivo recovery of dopamine in the nucleus accumbens using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of Heroin Administration and Drug Cues on Impulsivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-administration of cocaine on a progressive ratio schedule in rats: dose-response relationship and effect of haloperidol pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing AJ-76 Effects on Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-AJ-76, or cis-(+)-1S, 2R-5-methoxy-1-methyl-2-(n-propylamino)-tetralin, is a dopamine (B1211576) receptor antagonist with a notable preference for D2 and D3 autoreceptors.[1][2] This characteristic makes it a valuable pharmacological tool for investigating the roles of these receptors in modulating dopaminergic and serotonergic neurotransmission. Understanding the precise effects of AJ-76 is crucial for research into neuropsychiatric disorders where these neurotransmitter systems are implicated.
These application notes provide detailed methodologies for assessing the effects of this compound on neurotransmission, focusing on in vivo microdialysis for neurotransmitter quantification, receptor binding assays to determine receptor affinity, in vivo electrophysiology to measure neuronal activity, and locomotor activity assessment as a behavioral correlate.
Mechanism of Action: Signaling Pathways
This compound primarily acts as an antagonist at presynaptic dopamine D2 and D3 autoreceptors. By blocking these inhibitory autoreceptors, this compound disinhibits dopamine neurons, leading to an increase in dopamine synthesis and release.[2][3] Its effects on the serotonin (B10506) system are less direct and may be a consequence of the interplay between dopamine and serotonin pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various parameters of neurotransmission.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Ki (nM) |
| Dopamine D2 | [3H]Spiperone | ~60 |
| Dopamine D3 | [3H]Spiperone | ~10 |
| Serotonin 5-HT1A | [3H]8-OH-DPAT | >1000 |
| Serotonin 5-HT2A | [3H]Ketanserin | >1000 |
| Serotonin 5-HT7 | [3H]5-CT | >1000 |
Note: Ki values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.[1][4][5]
Table 2: Effects of this compound on Extracellular Neurotransmitter Levels (In Vivo Microdialysis)
| Brain Region | Neurotransmitter | This compound Dose | Change from Baseline (%) | Significance |
| Nucleus Accumbens | Dopamine | 20 mg/kg, i.p. | ↑ ~150-200% | p < 0.001[6] |
| Nucleus Accumbens | Serotonin (5-HT) | 20 mg/kg, i.p. | ↓ ~20% (initial) | p < 0.001[6] |
Table 3: Effects of this compound on Locomotor Activity
| Treatment | Dose (mg/kg, i.p.) | Observation Period | Change in Locomotor Activity | Significance |
| This compound | 20 | 120 min | No significant overall change | - |
| This compound + Cocaine | 20 + 15 | 120 min | Significant increase | p < 0.001[6] |
Note: While overall activity may not change, temporal analysis shows significant increases at specific time points (e.g., 10, 20, 30 minutes post-injection).[6]
Experimental Protocols
Protocol 1: In Vivo Microdialysis
This protocol details the procedure for measuring extracellular dopamine and serotonin levels in the nucleus accumbens of freely moving rats following this compound administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane)
-
Guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂
-
This compound hydrochloride
-
Saline (0.9% NaCl)
-
HPLC system with electrochemical detection (ECD)
Procedure:
-
Stereotaxic Surgery:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Secure the rat in the stereotaxic frame.
-
Implant a guide cannula targeting the nucleus accumbens (AP: +1.6 mm, ML: ±1.5 mm, DV: -7.8 mm from bregma).
-
Secure the cannula with dental cement and anchor screws.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the microinfusion pump and perfuse with aCSF at a flow rate of 1-2 µL/min.
-
Allow the system to equilibrate for at least 60-90 minutes.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound (e.g., 20 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples every 20 minutes for at least 2 hours post-injection.
-
Store samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine and serotonin content using HPLC-ECD.
-
Quantify the neurotransmitter concentrations by comparing the peak areas to those of known standards.
-
Express the results as a percentage of the baseline concentration.
-
Protocol 2: Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for dopamine D2 and D3 receptors using [3H]spiperone.
Materials:
-
Rat striatal tissue homogenate (source of D2/D3 receptors)
-
[3H]Spiperone (radioligand)
-
This compound hydrochloride (competitor)
-
Haloperidol (B65202) (for non-specific binding determination)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Homogenize rat striatal tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of [3H]spiperone (e.g., 0.2 nM).
-
Add increasing concentrations of this compound (e.g., 10-10 to 10-5 M).
-
For total binding, add only the radioligand and membrane preparation.
-
For non-specific binding, add the radioligand, membrane preparation, and a high concentration of haloperidol (e.g., 10 µM).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]spiperone).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: In Vivo Single-Unit Electrophysiology
This protocol outlines the procedure for recording the firing rate of individual dopamine neurons in the ventral tegmental area (VTA) of anesthetized rats in response to this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., urethane (B1682113) or chloral (B1216628) hydrate)
-
Stereotaxic apparatus
-
Glass microelectrodes for single-unit recording
-
Amplifier and data acquisition system
-
This compound hydrochloride
-
Saline (0.9% NaCl)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Perform a craniotomy over the VTA (AP: -5.2 mm, ML: ±0.8 mm from bregma).
-
-
Electrode Placement and Neuron Identification:
-
Slowly lower a glass microelectrode into the VTA (DV: -7.5 to -8.5 mm from the cortical surface).
-
Identify putative dopamine neurons based on their characteristic electrophysiological properties:
-
Slow, irregular firing rate (0.5-5 Hz)
-
Long duration action potentials (>2.5 ms)
-
A biphasic or triphasic waveform with a prominent positive component.
-
-
Confirm the identity pharmacologically by observing inhibition of firing in response to a dopamine agonist (e.g., apomorphine).
-
-
Recording and Drug Administration:
-
Record the baseline firing rate of an identified dopamine neuron for at least 10 minutes.
-
Administer this compound intravenously (to observe rapid effects) in increasing doses.
-
Record the firing rate continuously for at least 30 minutes after each dose.
-
-
Data Analysis:
-
Use spike sorting software to isolate the activity of single neurons.
-
Calculate the mean firing rate before and after drug administration.
-
Analyze changes in firing pattern (e.g., burst firing).
-
Protocol 4: Locomotor Activity Assessment
This protocol describes how to measure spontaneous locomotor activity in rats following the administration of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Open-field activity chambers equipped with infrared beams
-
Data acquisition software
-
This compound hydrochloride
-
Saline (0.9% NaCl)
Procedure:
-
Habituation:
-
Habituate the rats to the testing room for at least 60 minutes before the experiment.
-
Habituate the rats to the activity chambers for 30-60 minutes on the day before the test day.
-
-
Testing:
-
On the test day, administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) or vehicle to different groups of rats.
-
Immediately place each rat in the center of an activity chamber.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for 60-120 minutes.
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Compare the total locomotor activity between the different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Conclusion
The methodologies outlined in these application notes provide a robust framework for characterizing the effects of this compound on dopaminergic and serotonergic neurotransmission. By combining neurochemical, electrophysiological, and behavioral approaches, researchers can gain a comprehensive understanding of the pharmacological profile of this compound and its potential as a tool for CNS drug discovery and development.
References
- 1. jneurosci.org [jneurosci.org]
- 2. Electrochemistry in vivo: monitoring dopamine release in the brain of the conscious, freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acnp.org [acnp.org]
- 6. Neurochemical and behavioral evidence supporting (+)-AJ 76 as a potential pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing AJ-76 Dosage for Maximal Effect on Dopamine Release
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of AJ-76 for maximal and reliable effects on dopamine (B1211576) release. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it increase dopamine release?
A1: this compound is a selective antagonist for dopamine D2 and D3 autoreceptors.[1][2] These autoreceptors are located on the presynaptic terminals of dopaminergic neurons and function as a negative feedback mechanism.[3] By blocking these receptors, this compound prevents the reuptake and metabolism of dopamine, leading to an increase in its extracellular concentration in brain regions like the striatum and nucleus accumbens.[1][4]
Q2: What is a typical starting dose for this compound in preclinical studies?
A2: The optimal dose of this compound can vary depending on the animal model, route of administration, and specific research question. However, published studies provide a starting point. For instance, in mice, an intraperitoneal (i.p.) injection of 20 mg/kg has been shown to produce a prominent rise in extracellular dopamine levels.[4] In rats, a subcutaneous (s.c.) dose of 52 µmol/kg has been used to study its effects on locomotor activity and dopamine metabolism.[5] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q3: How can I measure this compound-induced dopamine release in vivo?
A3: Two common techniques for measuring real-time dopamine release in vivo are in vivo microdialysis coupled with HPLC-ECD and fiber photometry using genetically encoded dopamine sensors like dLight1.1.[4][6][7] In vivo microdialysis allows for the collection of extracellular fluid from specific brain regions, which can then be analyzed for dopamine concentration.[6][8] Fiber photometry offers higher temporal resolution by optically recording the fluorescence of a dopamine sensor expressed in target neurons.[7][9]
Q4: Can repeated administration of this compound lead to tolerance or tachyphylaxis?
A4: Yes, studies in rats have shown that this compound can induce a dose-dependent and short-lasting tachyphylaxis (rapid tolerance).[5] For example, tolerance to the locomotor-stimulating effects was observed when a second dose was administered 4 hours after the first, but not 24 hours later.[5] However, no tolerance was observed after one week of daily administration.[5] Researchers should consider this phenomenon when designing chronic dosing paradigms.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: High Variability in Dopamine Release Between Subjects
-
Potential Cause: Inconsistent drug administration, incorrect cannula/fiber placement, or individual differences in animal physiology.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure consistent and accurate drug preparation and administration techniques. For intracranial infusions, verify cannula placement histologically post-experiment.
-
Accurate Targeting: Use a stereotaxic frame for precise implantation of microdialysis probes or optic fibers. Confirm placement through imaging or histology.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variability.
-
Acclimatize Animals: Ensure animals are properly habituated to the experimental setup to reduce stress-induced variations in dopamine levels.
-
Issue 2: Low or No Detectable Increase in Dopamine After this compound Administration
-
Potential Cause: Suboptimal dosage, poor drug solubility, or issues with the dopamine detection method.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response study to identify the optimal dose that elicits a robust increase in dopamine release in your model.
-
Check Drug Preparation: Ensure this compound is fully dissolved in the appropriate vehicle. Sonication may be required. Prepare solutions fresh before each experiment.
-
Verify Detection System Sensitivity:
-
Microdialysis: Calibrate your HPLC-ECD system with known dopamine standards to ensure it can detect concentrations in the expected range (low nanomolar).[10]
-
Fiber Photometry: Confirm the expression and functionality of the dLight sensor in your target region. Run control experiments to ensure the observed signal is dopamine-dependent.[7]
-
-
Issue 3: Unexpected Biphasic or Inhibitory Effects on Dopamine Release
-
Potential Cause: Off-target effects at high concentrations or complex interactions with other neurotransmitter systems.
-
Troubleshooting Steps:
-
Lower the Dose: An unexpectedly low or biphasic response could indicate that the dose is too high and causing non-specific effects. Test a range of lower doses.
-
Consider Receptor Selectivity: While this compound shows preference for D2/D3 autoreceptors, high concentrations might affect other receptors. Review the literature for potential off-target interactions.
-
Control for Other Neurotransmitters: Dopamine release is modulated by other systems (e.g., serotonin).[11] Consider if other experimental factors could be influencing these systems.
-
Data Presentation
Table 1: Summary of this compound Dosages and Their Effects on Dopamine Release and Behavior
| Animal Model | Dosage | Route of Administration | Effect on Dopamine Release | Behavioral Effect | Reference |
| Mouse | 20 mg/kg | i.p. | Prominent increase in striatal extracellular dopamine | No significant motor side effects | [4] |
| Rat | 52 µmol/kg | s.c. | Not directly measured | Increased locomotor activity | [5] |
| Rat | 300 µmol/kg | p.o. | Increased brain DOPAC levels | Stimulation of locomotor activity | [5] |
| Rat | Intracerebral infusion | Striatum/N. Accumbens | Increased dialysate dopamine | Not reported | [1] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Dopamine Release
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum). Secure the cannula with dental cement. Allow the animal to recover for at least one week.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect at least three baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
Drug Administration: Administer this compound at the desired dose and route.
-
Post-Injection Collection: Continue collecting dialysate samples at regular intervals for the desired duration of the experiment.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection (HPLC-ECD).
-
Data Analysis: Express the post-injection dopamine levels as a percentage of the average baseline concentration.
Protocol 2: Fiber Photometry with dLight1 for Dopamine Monitoring
-
Virus Injection and Fiber Implantation: Inject an AAV encoding a dopamine sensor (e.g., dLight1.1) into the target brain region. Implant an optic fiber cannula directly above the injection site. Allow several weeks for sensor expression and recovery.
-
Habituation: Habituate the animal to being tethered to the fiber photometry setup.
-
Baseline Recording: Record baseline fluorescence signals for a stable period before drug administration.
-
Drug Administration: Administer this compound.
-
Signal Recording: Record the fluorescent signal continuously throughout the experiment. The change in fluorescence (ΔF/F) is proportional to the change in extracellular dopamine concentration.
-
Data Analysis: Analyze the ΔF/F signal to determine the time course and magnitude of the dopamine response to this compound. Normalize the signal to the pre-injection baseline.
Mandatory Visualizations
Caption: Mechanism of this compound action on dopamine release.
Caption: General workflow for in vivo this compound experiments.
Caption: A logical approach to troubleshooting experiments.
References
- 1. Intracerebral infusion of (+)-AJ76 and (+)-UH232: effects on dopamine release and metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AJ76 and UH232 as potential agents for diagnosing early-stage Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of repeated administration of the preferential dopamine autoreceptor antagonist, (+)-AJ76, on locomotor activity and brain DA metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ultrafast neuronal imaging of dopamine dynamics with designed genetically encoded sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of striatal dopamine release through 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of AJ-76 in Neuronal Studies
Welcome to the technical support center for researchers utilizing AJ-76 in neuronal studies. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and understand potential off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a dopamine (B1211576) receptor antagonist with a preference for the D3 and D2 autoreceptors.[1] It is often used in neuroscience research to investigate the roles of these receptors in various physiological and pathological processes. Its distinct neurochemical profile, which differs from typical antipsychotics like haloperidol (B65202) and raclopride, makes it a valuable research tool.[1]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects are unintended interactions of a drug or compound with molecular targets other than its primary intended target. These interactions can lead to misinterpretation of experimental results, as the observed phenotype may not be solely due to the modulation of the intended D2/D3 receptors. For a compound like this compound, understanding its broader binding profile is crucial for accurate data interpretation.
Q3: What are the known on-target signaling pathways of this compound's primary targets, the D2 and D3 dopamine receptors?
A3: Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins.[2][][4] Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4] This initiates a signaling cascade that can modulate the activity of various downstream effectors, including protein kinase A (PKA). D2 and D3 receptors can also signal through other pathways, including crosstalk with MAPK/ERK and Akt/GSK3 signaling cascades.[2][]
Troubleshooting Guide: Unexpected Phenotypes in Neuronal Cultures
Encountering unexpected results is a common challenge in pharmacological studies. This guide will help you troubleshoot potential off-target effects of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected Neuronal Morphology Changes | The observed phenotype may be due to this compound interacting with other receptors that regulate cytoskeletal dynamics. | 1. Confirm with a Structurally Unrelated Antagonist: Use a D2/D3 antagonist with a different chemical structure. If the phenotype persists, it is more likely an on-target effect. 2. Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of D2 or D3 receptors. If the this compound-induced phenotype is rescued, it confirms on-target action. 3. Off-Target Panel Screening: If the phenotype is not rescued, consider screening this compound against a panel of receptors known to influence neuronal morphology. |
| Atypical Electrophysiological Responses | This compound might be modulating other ion channels or receptors that influence neuronal excitability. | 1. Dose-Response Curve: Perform a detailed dose-response curve for this compound. A non-classical dose-response may suggest multiple targets. 2. Use of Selective Blockers: Co-administer this compound with selective blockers for other potential off-target receptors (e.g., serotonin (B10506) or adrenergic receptors) to see if the atypical response is reversed. 3. Patch-Clamp Analysis: Conduct detailed patch-clamp experiments to characterize the specific ion currents affected by this compound. |
| Inconsistent Results Across Different Neuronal Types | Different neuronal populations express varying repertoires of receptors. An off-target effect might be prominent in a cell type that expresses a particular off-target receptor at high levels. | 1. Receptor Expression Profiling: Characterize the expression levels of D2, D3, and potential off-target receptors in the different neuronal types using techniques like qPCR or immunocytochemistry. 2. Single-Cell Analysis: If possible, use single-cell RNA sequencing to get a comprehensive view of the receptor landscape in your cultured neurons. |
Quantitative Data: this compound Binding Affinity Profile
Understanding the binding affinity of this compound for its primary targets and potential off-targets is crucial for designing experiments and interpreting results. The following table summarizes available binding affinity (Ki) data. Lower Ki values indicate higher binding affinity.
| Receptor Target | Ki (nM) | Receptor Family |
| Dopamine D2 | ~87 | Dopamine |
| Dopamine D3 | ~0.67 | Dopamine |
| Dopamine D4 | >1000 | Dopamine |
Note: This table is compiled from available data and may not be exhaustive. Further independent verification is always recommended.
Experimental Protocols
To rigorously validate your findings and minimize the potential for off-target effects, a series of control experiments are essential.
Protocol 1: Validating D2/D3 Receptor Antagonism in Primary Neuronal Cultures
Objective: To confirm that the observed effect of this compound is mediated through the blockade of D2/D3 dopamine receptors.
Methodology:
-
Culture Primary Neurons: Culture primary neurons (e.g., cortical, striatal, or hippocampal neurons) to an appropriate density.
-
Dopamine Agonist Stimulation: Stimulate the neurons with a known D2/D3 receptor agonist (e.g., quinpirole) and measure a relevant downstream signaling event (e.g., cAMP levels, or phosphorylation of a downstream effector like ERK).
-
This compound Co-incubation: In a parallel set of experiments, pre-incubate the neurons with a range of concentrations of this compound for a sufficient time before adding the D2/D3 agonist.
-
Measure Response: Measure the same downstream signaling event as in step 2.
-
Data Analysis: A potent, dose-dependent inhibition of the agonist-induced response by this compound would support an on-target antagonist effect.
Protocol 2: Assessing Potential Off-Target Effects using a Structurally Unrelated Antagonist
Objective: To determine if the observed phenotype is specific to the chemical structure of this compound or is a general consequence of D2/D3 receptor antagonism.
Methodology:
-
Select a Structurally Unrelated Antagonist: Choose a D2/D3 antagonist with a different chemical scaffold from this compound (e.g., a butyrophenone (B1668137) like haloperidol, or a benzamide (B126) like sulpiride).
-
Induce the Phenotype with this compound: Treat your neuronal cultures with a concentration of this compound that reliably produces the phenotype of interest.
-
Treat with the Unrelated Antagonist: In a separate group of cultures, treat with a concentration of the structurally unrelated antagonist that is known to have equivalent D2/D3 receptor occupancy.
-
Compare Phenotypes: Carefully compare the phenotype induced by both compounds. If the phenotype is identical, it is more likely to be an on-target effect. If the phenotype differs significantly, it may suggest an off-target effect of this compound.
Visualizations
Dopamine D2/D3 Receptor Signaling Pathway
References
Technical Support Center: AJ-76 Administration and Tachyphylaxis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding tachyphylaxis observed with the repeated administration of AJ-76, a preferential dopamine (B1211576) D2 autoreceptor antagonist.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response (tachyphylaxis) to repeated this compound administration in our rodent models. Is this a known phenomenon?
A1: Yes, the development of acute tolerance or tachyphylaxis to the effects of this compound has been reported. Studies have shown that the phenomenon is dependent on the dose and the time interval between administrations. For instance, tolerance to the locomotor-stimulatory effects of this compound has been observed when a subsequent dose is administered a few hours after the initial dose. However, this effect appears to be short-lived, with responsiveness returning to normal after a longer interval, such as 24 hours. Interestingly, long-term daily administration has not been found to induce tolerance.[1]
Q2: What is the proposed mechanism behind the observed tachyphylaxis to this compound?
A2: While the precise mechanism for this compound-induced tachyphylaxis is not fully elucidated, it is likely related to the adaptive changes in dopamine neurotransmission following repeated D2 autoreceptor blockade. The prevailing hypotheses for tachyphylaxis with dopamine receptor antagonists include:
-
Receptor Desensitization: Continuous or repeated blockade of D2 autoreceptors by this compound may lead to a temporary desensitization of these receptors. This involves conformational changes in the receptor, uncoupling from its G-protein, and phosphorylation, which reduces its signaling efficacy.
-
Dopamine Depletion: this compound, as a dopamine autoreceptor antagonist, initially increases the synthesis and release of dopamine. However, repeated high-frequency administration may lead to a transient depletion of the readily releasable pool of dopamine in the presynaptic terminal, resulting in a diminished response to subsequent this compound challenges.
-
Feedback Inhibition: The acute increase in synaptic dopamine caused by this compound can activate postsynaptic dopamine receptors, which may trigger intracellular signaling cascades that lead to a feedback inhibition of dopamine synthesis and release, counteracting the effect of this compound.
Q3: How can we design our experiments to mitigate or avoid tachyphylaxis with this compound?
A3: Based on the available data, the following strategies can be employed:
-
Optimize Dosing Interval: Allow a sufficient time interval between this compound administrations. A washout period of at least 24 hours between doses has been shown to prevent the development of acute tolerance.[1]
-
Adjust the Dose: Tachyphylaxis with this compound has been shown to be dose-dependent. Using the lowest effective dose may help in avoiding the induction of tolerance. For example, a lower subcutaneous dose (e.g., 13 µmol/kg in rats) did not induce tachyphylaxis in locomotor activity studies.[1]
-
Consider the Administration Route: The method of administration may influence the pharmacokinetic profile of the drug and the development of tachyphylaxis. The referenced study noted no tolerance with daily oral administration over a week, suggesting this route may be less prone to inducing acute tolerance compared to subcutaneous injections.[1]
Q4: Does long-term, once-daily administration of this compound lead to tolerance?
A4: Current research suggests that long-term, once-daily administration of this compound does not lead to the development of tolerance. A study involving daily oral administration of this compound for seven days in rats showed no decrease in its efficacy in stimulating locomotor activity or increasing brain DOPAC levels.[1] This suggests that the mechanisms underlying acute tachyphylaxis may not be engaged or are overcome during a chronic, once-daily dosing regimen.
Troubleshooting Guides
Issue: Decreased locomotor stimulation with repeated this compound injections within the same day.
| Potential Cause | Troubleshooting Step |
| Acute Tachyphylaxis | Increase the time interval between injections to at least 24 hours. |
| High Dosage | Reduce the dose of this compound to the lowest effective concentration for your experimental paradigm. |
| Experimental Habituation | Ensure that the testing environment is consistent and that animals are properly habituated to minimize novelty-induced effects on locomotion. |
Issue: Inconsistent effects of this compound on dopamine metabolite (DOPAC) levels with repeated administration.
| Potential Cause | Troubleshooting Step |
| Timing of Tissue Collection | Standardize the time point for brain tissue collection after the final this compound dose to ensure consistency in measuring peak effects. |
| Rapid Tolerance to DA Release | Be aware that tolerance to the dopamine-releasing effects of neuroleptics can occur rapidly, while effects on dopamine metabolism may persist. Consider co-administering with a dopamine uptake inhibitor to potentiate and stabilize the signal if appropriate for the study design. |
| Assay Variability | Ensure the reliability and consistency of your HPLC-ED or other analytical methods for DOPAC measurement. |
Quantitative Data Summary
The following tables summarize the findings from a key study investigating the effects of repeated this compound administration on locomotor activity and brain DOPAC levels in rats.[1]
Table 1: Effect of Dosing Interval on this compound Induced Tachyphylaxis of Locomotor Activity
| Treatment Group | Initial Dose (s.c.) | Challenge Dose (s.c.) | Time Interval | Outcome |
| 1 | 52 µmol/kg | 52 µmol/kg | 4 hours | Tolerance Observed |
| 2 | 52 µmol/kg | 52 µmol/kg | 24 hours | No Tolerance |
| 3 | 13 µmol/kg | 13 µmol/kg | 4 hours | No Tachyphylaxis |
Table 2: Effect of Repeated Daily Administration on this compound Efficacy
| Treatment | Dose (p.o.) | Duration | Effect on Locomotor Activity | Effect on Brain DOPAC Levels |
| This compound | 300 µmol/kg | 7 days (once daily) | No Tolerance | No Tolerance |
Experimental Protocols
1. Induction of Tachyphylaxis to this compound and Assessment of Locomotor Activity
-
Animals: Male Sprague-Dawley rats.
-
Housing: Group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Habituation: Acclimatize animals to the locomotor activity chambers for at least 60 minutes for 2-3 days prior to the experiment.
-
Drug Preparation: Dissolve (+)-AJ-76 in a suitable vehicle (e.g., 0.9% saline).
-
Experimental Procedure:
-
On the test day, place the rats in the locomotor activity chambers and allow for a 30-minute habituation period.
-
Administer the initial dose of this compound (e.g., 52 µmol/kg, s.c.) or vehicle.
-
Record locomotor activity for a defined period (e.g., 60 minutes) using an automated activity monitoring system.
-
Four hours after the initial injection, administer a challenge dose of this compound (52 µmol/kg, s.c.) to the same animals.
-
Record locomotor activity for another 60 minutes.
-
A separate group of animals should receive the challenge dose 24 hours after the initial dose to assess the time course of tachyphylaxis.
-
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks. Compare the locomotor response to the challenge dose between the 4-hour and 24-hour interval groups.
2. Measurement of Brain DOPAC Levels Following Repeated this compound Administration
-
Animals and Housing: As described above.
-
Drug Administration: Administer this compound or vehicle according to the desired protocol (e.g., acute challenge with a 4-hour interval, or once daily for 7 days).
-
Tissue Collection:
-
At a predetermined time point after the final injection (e.g., 60 minutes), euthanize the animals by decapitation.
-
Rapidly dissect the brain on a cold plate and isolate the striatum.
-
Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.
-
-
DOPAC Analysis (via HPLC-ED):
-
Homogenize the striatal tissue in a suitable buffer (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C).
-
Filter the supernatant.
-
Inject an aliquot of the filtered supernatant into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Quantify DOPAC levels by comparing the peak area to that of a standard curve.
-
-
Data Analysis: Express DOPAC levels as ng/mg of tissue protein. Compare the DOPAC levels between different treatment groups.
Visualizations
Caption: Experimental workflow for investigating this compound induced tachyphylaxis.
Caption: Simplified signaling pathway of the D2 dopamine autoreceptor.
Caption: Logical relationship of factors leading to this compound tachyphylaxis.
References
Technical Support Center: Optimizing Dose-Response Curves for AJ-76 in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AJ-76 in animal models. The information is designed to assist in the optimization of dose-response curves and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or (+)-AJ76, is a dopamine (B1211576) receptor antagonist with a preference for D2 and D3 autoreceptors.[1][2] Its primary mechanism involves blocking these presynaptic autoreceptors on dopamine neurons. This blockade interrupts the negative feedback loop that normally inhibits dopamine synthesis and release.[3][4] Consequently, antagonism of D2/D3 autoreceptors by this compound leads to an increase in the firing rate of dopaminergic neurons and enhanced release of dopamine in brain regions such as the nucleus accumbens and striatum.[2][5]
Q2: What are the expected effects of this compound on locomotor activity in rats?
A2: As a dopamine autoreceptor antagonist, this compound has been shown to stimulate locomotor activity in rats, particularly in animals that have been habituated to the testing environment.[3] This effect is dose-dependent. By increasing dopamine levels in key motor circuits, this compound can reverse the natural decline in exploratory behavior seen during habituation.
Q3: What dose range of this compound is typically effective for locomotor stimulation in rats?
A3: Studies have demonstrated that subcutaneous (s.c.) doses of this compound can induce locomotor activity. For instance, a dose of 52 µmol/kg (s.c.) has been shown to be effective.[3] It is important to note that tolerance can develop with repeated administrations in short intervals (e.g., 4 hours), but not typically with daily administration.[3] A thorough dose-response study should be conducted to determine the optimal dose for your specific experimental conditions.
Q4: How does this compound affect dopamine and its metabolites in the brain?
A4: this compound administration leads to a significant increase in extracellular dopamine levels in the nucleus accumbens and striatum.[5][6] This is a direct consequence of its antagonism of D2/D3 autoreceptors. Concurrently, levels of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) are also expected to increase, reflecting the enhanced dopamine turnover.[5]
Experimental Protocols
Protocol 1: Establishing a Dose-Response Curve for this compound-Induced Locomotor Activity in Rats
This protocol outlines the steps to determine the dose-dependent effects of this compound on spontaneous locomotor activity in rats using an open field test.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline)
-
Open field apparatus (e.g., 40x40x40 cm arena)[7]
-
Video tracking software[7]
-
Male Sprague-Dawley rats (250-300g)
-
Standard laboratory equipment (syringes, needles, etc.)
Procedure:
-
Animal Habituation:
-
House rats individually for at least one week before the experiment.
-
Handle each rat for 5 minutes daily for 3 days leading up to the experiment to reduce stress.
-
On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes.[1]
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Perform serial dilutions to create a range of doses (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 mg/kg). A logarithmic dose selection is often a good starting point.
-
Prepare a vehicle-only control.
-
-
Administration:
-
Administer the assigned dose of this compound or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The volume should be consistent across all animals (e.g., 1 ml/kg).
-
-
Open Field Test:
-
Data Analysis:
-
Analyze the recorded video to quantify locomotor activity. Key parameters include:
-
Total distance traveled
-
Time spent in the center of the arena
-
Rearing frequency
-
-
Plot the mean of each parameter against the logarithm of the dose.
-
Fit the data to a sigmoidal dose-response curve to determine the ED50 (the dose that produces 50% of the maximal effect).
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on Locomotor Activity in Rats
| Dose (mg/kg, s.c.) | N | Mean Total Distance Traveled (m) ± SEM |
| Vehicle | 8 | 15.2 ± 2.1 |
| 0.1 | 8 | 25.8 ± 3.5 |
| 0.3 | 8 | 48.9 ± 5.2 |
| 1.0 | 8 | 75.4 ± 6.8 |
| 3.0 | 8 | 82.1 ± 7.3 |
| 10.0 | 8 | 80.5 ± 6.9 |
Table 2: Reported Effects of this compound on Dopamine and DOPAC in Rat Brain
| Brain Region | This compound Dose | Route | % Increase in Dopamine (approx.) | % Increase in DOPAC (approx.) | Reference |
| Nucleus Accumbens | 20 mg/kg | i.p. | >100% | Not Reported | [9] |
| Striatum | Local Infusion | Intracerebral | Significant Increase | Significant Increase | [5] |
Mandatory Visualizations
Caption: Signaling pathway of a dopamine synapse and the mechanism of action of this compound.
Caption: Experimental workflow for generating a dose-response curve for this compound.
Troubleshooting Guide
Problem 1: High variability in locomotor activity within the same dose group.
-
Possible Cause: Inconsistent animal handling.
-
Solution: Ensure all experimenters use a standardized and gentle handling technique. Handle animals for several days prior to the experiment to acclimate them to the procedure.[10]
-
-
Possible Cause: Environmental factors.
-
Solution: Conduct all tests at the same time of day to minimize circadian rhythm effects. Ensure consistent lighting, temperature, and noise levels in the testing room. Clean the open field apparatus thoroughly between each animal to remove olfactory cues.[11]
-
-
Possible Cause: Animal health.
-
Solution: Visually inspect all animals before testing to ensure they are healthy and free from any injuries that could impair movement.
-
Problem 2: No significant increase in locomotor activity at expected effective doses.
-
Possible Cause: Insufficient habituation.
-
Solution: this compound's effects are more pronounced in habituated animals.[3] Ensure a sufficient habituation period to the testing environment before drug administration. This can be a single long session or multiple shorter sessions.
-
-
Possible Cause: Drug stability or preparation.
-
Solution: Prepare fresh solutions of this compound for each experiment. Ensure the compound is fully dissolved in the vehicle. Confirm the accuracy of your dilutions.
-
-
Possible Cause: Timing of the test post-injection.
-
Solution: The onset and duration of action can vary. Conduct a time-course experiment with a single effective dose to determine the peak effect time and adjust your protocol accordingly.
-
Problem 3: A biphasic (inverted U-shaped) dose-response curve is observed.
-
Possible Cause: Off-target effects or receptor desensitization at high doses.
-
Solution: This is a common pharmacological phenomenon. Ensure your dose range is wide enough to capture both the ascending and descending limbs of the curve. This will allow for a more accurate determination of the peak effect and the optimal dose range. The highest doses may be inducing competing behaviors (e.g., stereotypy) that interfere with locomotion.
-
Caption: Troubleshooting logic for inconsistent dose-response results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Dopamine D2 autoreceptor interactome: targeting the receptor complex as a strategy for treatment of substance use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracerebral infusion of (+)-AJ76 and (+)-UH232: effects on dopamine release and metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurochemical and behavioral evidence supporting (+)-AJ 76 as a potential pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. anilocus.com [anilocus.com]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. research.fsu.edu [research.fsu.edu]
- 10. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of AJ-76 in experimental solutions
Welcome to the technical support center for AJ-76. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in experimental solutions?
A1: Degradation of this compound in aqueous solutions is typically caused by three main chemical pathways: hydrolysis, oxidation, and photolysis.[1][2]
-
Hydrolysis : this compound contains functional groups like esters or amides that are susceptible to cleavage by water.[3][4] The rate of this degradation is often dependent on the pH of the solution, with acidic or basic conditions potentially accelerating the process.[3]
-
Oxidation : The molecule may be sensitive to oxidation, especially if it has electron-rich components.[1][3] This can be triggered by dissolved oxygen in the buffer, exposure to air, or the presence of trace metal ions.[2][4]
-
Photolysis : Exposure to light, particularly UV light, can provide the energy to initiate degradation.[1][2] This is a common issue for light-sensitive compounds and can lead to the formation of photo-degradation products.
Q2: I'm observing a rapid loss of this compound activity in my cell-based assay. What are the likely causes and solutions?
A2: Loss of activity in a cell-based assay can stem from several factors beyond simple degradation.
-
Degradation in Culture Medium : The complex components of cell culture media can contribute to the degradation of this compound. It is recommended to assess the compound's stability directly in the specific medium used for your experiments.
-
Adsorption to Plasticware : this compound may adsorb to the surface of plastic containers or assay plates, which reduces its effective concentration in the solution.[3] Using low-binding plates or adding a small amount of a non-ionic surfactant, if compatible with your assay, can mitigate this issue.
-
Poor Cell Permeability : The compound may not be effectively entering the cells, which can be mistaken for a loss of activity. Standard assays should be used to evaluate cell permeability.[3]
Q3: How can I minimize the degradation of this compound when preparing and storing solutions?
A3: Proper handling and storage are critical to maintaining the integrity of this compound.
-
pH Optimization : If this compound is susceptible to pH-dependent hydrolysis, adjusting the buffer to a pH range where the compound is most stable is effective.[3]
-
Use of Co-solvents : For compounds with limited aqueous solubility, using a small amount of an organic co-solvent like DMSO can improve both solubility and stability.[3] However, always ensure the final concentration of the co-solvent is compatible with your experimental system.[5]
-
Addition of Antioxidants : If oxidation is a concern, consider adding antioxidants such as ascorbic acid or dithiothreitol (B142953) (DTT) to your buffer, provided they do not interfere with your assay.[3][6]
-
Inert Atmosphere : For compounds that are highly sensitive to oxygen, preparing solutions and conducting experiments under an inert atmosphere, such as nitrogen or argon, can prevent oxidative degradation.[3]
-
Light Protection : Always store solutions of light-sensitive compounds like this compound in amber vials or wrap containers in aluminum foil to protect them from light.[3][6][7]
-
Temperature Control : Degradation reactions are generally slower at lower temperatures.[8] Storing stock solutions at -20°C or -80°C is recommended.[7][9] For working solutions, preparing them fresh before each experiment is the most reliable approach.[3]
Q4: I see unexpected peaks in my HPLC/LC-MS chromatogram. How do I confirm if they are this compound degradants?
A4: The appearance of new peaks is a common sign of degradation. To identify these, a forced degradation study is the recommended approach.[6] This involves intentionally exposing this compound to harsh conditions to accelerate its breakdown. By analyzing the resulting solutions, you can identify the primary degradation products and develop analytical methods that can distinguish between the parent compound and its degradants.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of potency in stock solution over time | Improper Storage: Repeated freeze-thaw cycles, exposure to light, incorrect temperature. | Aliquot stock solutions to avoid freeze-thaw cycles. Store at -80°C for long-term storage in amber vials.[6][10] |
| Hydrolysis: The solvent or buffer pH is promoting degradation. | Prepare solutions in a buffer at the pH of maximum stability. Store frozen if possible. | |
| Precipitate forms in aqueous buffer | Poor Solubility: The concentration of this compound exceeds its solubility limit in the aqueous buffer. | Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO), ensuring it is below the toxicity limit for your assay (typically <0.5%).[5] |
| Degradation: The compound is degrading into a less soluble product. | Analyze the precipitate to determine its identity. Review storage and handling procedures.[3] | |
| Inconsistent results between experiments | Photodegradation: Exposure to ambient or UV light during preparation or the experiment. | Work in a light-controlled environment. Use amber-colored labware or wrap containers with aluminum foil.[6] |
| Oxidative Degradation: Exposure to atmospheric oxygen. | Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen). Store solutions in tightly sealed containers with minimal headspace.[6] |
Key Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare a stable, high-concentration stock solution of this compound and store it properly to minimize degradation.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (or other appropriate solvent)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Methodology:
-
Environment: Work in a clean, controlled laboratory environment, preferably in a chemical fume hood.[10][11]
-
Solvent Selection: Use high-purity, anhydrous DMSO for the initial stock solution, as water can facilitate hydrolysis.
-
Dissolution:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[7]
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the compound is completely dissolved. Gentle sonication in a room temperature water bath can be used if necessary, but avoid excessive heating.[5][6]
-
-
Storage:
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed vials. This prevents contamination and degradation from repeated freeze-thaw cycles.[10]
-
Short-term storage: For use within a few weeks, store aliquots at -20°C.
-
Long-term storage: For storage longer than a month, store aliquots at -80°C.[6]
-
-
Quality Control: Before using a new batch or after long-term storage, it is advisable to verify the concentration and purity of the stock solution using a suitable analytical method like HPLC.[6]
Protocol 2: Forced Degradation Study for this compound
Objective: To identify the likely degradation pathways and products of this compound under stress conditions. This information is crucial for developing stability-indicating analytical methods.
Materials:
-
This compound stock solution (e.g., 1 mg/mL)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Heating block or water bath
-
UV lamp
-
HPLC or LC-MS system
Methodology:
-
Sample Preparation: For each condition, mix the this compound stock solution with the stress agent. Include a control sample that is diluted with the storage solvent only.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix this compound solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[6]
-
Basic Hydrolysis: Mix this compound solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.[6]
-
Oxidation: Mix this compound solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the this compound control sample at 60°C for 24 hours, protected from light.
-
Photodegradation: Expose the this compound control sample to a UV lamp at a specified wavelength (e.g., 254 nm) for 24 hours at room temperature.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples before analysis.
-
Analyze all samples (including the control) by a suitable method like HPLC or LC-MS to separate and identify the parent compound and any degradation products.
-
Compare the chromatograms from the stressed samples to the control to identify the peaks corresponding to degradants.
-
Visual Guides
Caption: A workflow for troubleshooting instability issues with this compound.
Caption: Major chemical degradation pathways affecting this compound stability.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. Drug degradation | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
- 10. maxedoutcompounds.com [maxedoutcompounds.com]
- 11. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
Refinement of AJ-76 administration protocols to reduce animal stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the administration of AJ-76, a dopamine (B1211576) D3 and autoreceptor preferring antagonist, to reduce stress in laboratory animals. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as cis-(+)-(1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin, is a dopamine receptor antagonist with a preference for D3 and presynaptic autoreceptors.[1][2][3][4] Its mechanism of action involves blocking these specific dopamine receptors, which can modulate dopaminergic signaling in the brain.[5][6] Dopamine D2-like receptors, including D3, are coupled to G inhibitory (Gi/o) proteins.[7][8] When activated by an agonist, these receptors inhibit adenylyl cyclase, reducing the production of cyclic AMP (cAMP).[7][9] As an antagonist, this compound blocks this pathway, thereby influencing downstream cellular processes.
Q2: What are the common administration routes for this compound in animal studies?
A2: Based on published studies, the common routes of administration for this compound in rats are oral (p.o.) and subcutaneous (s.c.). The choice of administration route can significantly impact the pharmacokinetics of the compound.
Q3: What are the potential side effects of dopamine antagonists like this compound that can cause animal stress?
A3: Dopamine antagonists can have a range of side effects that may induce stress in animals. These can include:
-
Motor Effects: Changes in locomotor activity are a known effect of this compound.[6] Other dopamine antagonists can cause akathisia (inability to hold still) or dystonia (involuntary muscle contractions).[10]
-
Sedation: Animals may appear tired or sleepy.[10]
-
Cardiovascular Effects: Orthostatic hypotension (a sudden drop in blood pressure upon standing) can cause dizziness.[10]
-
Gastrointestinal Issues: Some dopamine antagonists can have antiemetic effects, but others may cause gastrointestinal upset.[10]
-
Behavioral Changes: Dopamine antagonists can influence maternal behavior, general activity, and social interactions.[11]
Q4: How can I minimize stress during the administration of this compound?
A4: Minimizing stress is crucial for animal welfare and data validity. Key refinement strategies include:
-
Habituation and Acclimation: Allow animals to acclimate to the experimental setup and handling procedures before administration.
-
Proper Restraint: Use gentle but firm restraint techniques. For injections, proper restraint is the most critical step.
-
Choice of Administration Route: Consider less invasive routes when scientifically appropriate. Oral gavage, while common, can be stressful if not performed correctly. Voluntary oral administration by mixing the compound with a palatable substance can be a refinement.
-
Injection Technique: For subcutaneous injections, use a small gauge needle (25-27G for mice) and inject into a "tent" of loose skin, such as over the scruff. For intraperitoneal injections in mice, inject into the lower right quadrant of the abdomen to avoid the cecum.[12]
-
Substance Properties: Ensure the substance is at room or body temperature, sterile, and has a pH between 5 and 9 to minimize irritation.[13][14][15]
Troubleshooting Guides
Oral Administration (Gavage)
| Issue | Possible Cause | Solution |
| Animal struggles excessively during restraint. | Fear and lack of habituation. | Handle the animals regularly before the experiment to acclimate them to the procedure. Ensure a firm but gentle grip. For rats, an assistant may be helpful. |
| Fluid is observed coming from the nose or mouth. | Accidental administration into the trachea. | Stop the procedure immediately. Remove the gavage needle. Monitor the animal closely for signs of respiratory distress. If distress is severe, euthanize the animal. Review and refine your gavage technique. |
| Resistance is felt during needle insertion. | Incorrect placement of the gavage needle. | Do not force the needle. Withdraw it slightly and gently try to advance it again. The needle should pass smoothly down the esophagus. |
| Animal shows signs of distress post-procedure (e.g., gasping, lethargy). | Esophageal or stomach injury, or aspiration of the compound. | Monitor the animal closely. Provide supportive care as needed. If signs are severe or persistent, consult with a veterinarian. Review the gavage needle size and insertion technique to prevent future injuries. |
Subcutaneous (s.c.) Injection
| Issue | Possible Cause | Solution |
| Leakage of the substance from the injection site. | Needle withdrawal technique, injection volume too large for the site. | After injection, pause for a moment before withdrawing the needle to allow for tissue expansion. Some researchers suggest rotating the needle bevel down upon withdrawal and applying gentle pressure. Ensure the injection volume is appropriate for the animal's size. |
| Formation of a lump at the injection site. | Substance is an irritant, too cold, or the volume is too large. | Warm the substance to body temperature before injection. If the substance is known to be an irritant, consider diluting it if possible or using an alternative administration route. For larger volumes, consider splitting the dose into multiple injection sites. |
| Bruising or hematoma at the injection site. | Puncture of a small blood vessel. | Apply gentle pressure to the site after injection. This is usually self-limiting. |
| Animal vocalizes or shows signs of pain during injection. | Irritating substance (e.g., incorrect pH), dull needle. | Ensure the formulation is as close to physiological pH as possible. Use a new, sterile needle for each animal. |
Experimental Protocols
General Preparation of this compound Formulation
While specific vehicle information for every study is not always detailed, a common approach for preparing dopamine antagonists for in vivo studies involves dissolving the compound in a suitable vehicle. For this compound hydrochloride, which is a salt, sterile saline (0.9% NaCl) is a likely vehicle for subcutaneous injections. For oral administration, the compound may be dissolved or suspended in a vehicle like distilled water or a 0.5% methylcellulose (B11928114) solution. It is crucial to ensure the final formulation is sterile, particularly for parenteral routes, and has a pH that minimizes irritation.[14][15]
Example Formulation Protocol (Hypothetical):
-
Weigh the desired amount of this compound hydrochloride powder in a sterile container.
-
Add a small volume of sterile saline (for s.c.) or distilled water (for p.o.) to dissolve the powder.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Bring the solution to the final desired concentration with the same vehicle.
-
If for parenteral use, filter the solution through a 0.22 µm sterile filter.
-
Store the formulation appropriately, protected from light if necessary, and use within a validated stability period.
Refined Administration Workflow
Caption: A refined experimental workflow for this compound administration and behavioral assessment.
Signaling Pathway
Dopamine D2/D3 Receptor Signaling
This compound acts as an antagonist at dopamine D2 and D3 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase through the Gi/o alpha subunit. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling cascades. As an antagonist, this compound blocks this inhibition.
Caption: Simplified signaling pathway of Dopamine D2/D3 receptors and the antagonistic action of this compound.
Data Summary
Recommended Maximum Administration Volumes for Rodents
| Species | Route | Maximum Volume (mL/kg) | Needle Gauge (Recommended) |
| Mouse | Oral (Gavage) | 10 | 20-22G (flexible tip) |
| Subcutaneous (s.c.) | 10 | 25-27G | |
| Intraperitoneal (i.p.) | 10 | 25-27G | |
| Rat | Oral (Gavage) | 10 | 16-18G (flexible tip) |
| Subcutaneous (s.c.) | 5-10 | 23-25G | |
| Intraperitoneal (i.p.) | 10 | 23-25G |
Note: These are general guidelines. The exact volume may vary depending on the specific substance, vehicle, and experimental design. Always use the minimum volume necessary.
This compound Administration Parameters from Literature
| Parameter | Details | Reference |
| Chemical Name | cis-(+)-(1S,2R)-5-methoxy-1-methyl-2-(n-propylamino)tetralin | [1][2][3][4] |
| Animal Model | Male Rats | [6] |
| Administration Routes | Oral (p.o.), Subcutaneous (s.c.) | [6] |
| Reported Effects | Locomotor stimulation, Increased brain DOPAC levels | [6] |
| Dosing Considerations | Dose-dependent tachyphylaxis observed with s.c. administration at short intervals. | [6] |
References
- 1. reference.md [reference.md]
- 2. (1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride (85378-82-1) for sale [vulcanchem.com]
- 3. (1S,2R)-cis-5-Methoxy-1-methyl-2-(N-propylamino)-tetralin Hydrochloride|85379-09-5--AN PharmaTech Co Ltd [anpharma.net]
- 4. 5-methoxy-1-methyl-2-(n-propylamino)tetralin [stenutz.eu]
- 5. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. urmc.rochester.edu [urmc.rochester.edu]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. researchgate.net [researchgate.net]
- 15. gadconsulting.com [gadconsulting.com]
Overcoming challenges in long-term AJ-76 treatment studies
Welcome to the technical support center for AJ-76. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during long-term studies involving the dopamine (B1211576) D3 receptor-preferring antagonist, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.
Q1: I am observing a decrease in the effect of this compound over time in my long-term in vivo study. What could be the cause?
A1: This phenomenon is likely due to tachyphylaxis, which is a rapid decrease in the response to a drug after repeated administration. For this compound, dose-dependent and short-lasting tachyphylaxis has been observed.[1]
Troubleshooting Steps:
-
Review Dosing Regimen: Tolerance to this compound was not observed with once-daily administration over seven days. However, tachyphylaxis occurred when the same dose was administered 4 hours apart, but not 24 hours apart.[1] Consider increasing the interval between doses.
-
Dose-Response Assessment: Tachyphylaxis was observed at a subcutaneous (s.c.) dose of 52 µmol/kg but not at 13 µmol/kg.[1] If possible, perform a dose-response study to find the minimum effective dose that does not induce rapid tolerance.
-
Washout Periods: If your experimental design allows, introducing washout periods may help restore the responsiveness to this compound.
Q2: I am having trouble dissolving this compound for my experiments. What are the recommended solvents?
A2: The solubility of this compound can be a challenge. Here are some recommendations based on available information and general laboratory practice:
-
For In Vivo Studies (Intraperitoneal Injection): this compound hydrochloride can be dissolved in saline (0.9% sodium chloride) at a concentration of 2 mg/ml on the day of the experiment.[2]
-
For Stock Solutions (In Vitro Studies): While specific data on long-term stability in various solvents is limited, a common practice for similar compounds is to prepare concentrated stock solutions in dimethyl sulfoxide (B87167) (DMSO) and store them at -20°C or -80°C. Further dilutions into aqueous buffers should be done immediately before use.
Q3: My in vitro assay results with this compound are inconsistent. What are some potential sources of variability?
A3: Inconsistent results in in vitro assays can stem from several factors, from compound stability to assay conditions.
Troubleshooting Steps:
-
Compound Stability: Ensure that your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
-
Assay Conditions:
-
Confirm Receptor Expression: Verify that the cell line you are using expresses a sufficient level of the target dopamine receptors.
-
Optimize Incubation Times: Ensure consistent pre-incubation times with the antagonist and stimulation times with the agonist.
-
Stable Agonist Concentration: Use a consistent concentration of the dopamine agonist, ideally at its EC80, to ensure a sufficient assay window.
-
Q4: I am observing unexpected behavioral effects in my animal models during long-term this compound treatment. What could be the reason?
A4: Long-term administration of dopamine receptor antagonists can lead to adaptive changes in the brain.
-
Receptor Upregulation: Chronic treatment with dopamine antagonists can lead to an increase in the density of dopamine receptors.
-
Changes in Neuronal Structure: Studies have shown that long-term blockade of D2 receptors can result in the sprouting of dopamine neurons.
-
Off-Target Effects: While this compound is a D3-preferring antagonist, it also has affinity for D2 receptors.[3][4] The observed behavioral effects could be a result of its action on D2 receptors or other unforeseen off-target interactions. It is crucial to include appropriate control groups and, if possible, use other dopamine receptor antagonists with different selectivity profiles to dissect the specific effects of D3 receptor blockade.
Data Presentation
The following tables summarize quantitative data on the effects of this compound from various studies to facilitate experimental design and data comparison.
Table 1: Effects of this compound on Dopamine Levels in Microdialysis Studies
| Brain Region | This compound Dose and Route | Peak Increase in Extracellular Dopamine (% of Baseline) | Reference |
| Nucleus Accumbens | 20 mg/kg, i.p. | ~250% | [5] |
| Striatum | 20 mg/kg, i.p. | More prominent rise than UH232 | [2] |
Table 2: Dose-Response of this compound on Locomotor Activity in Rats
| This compound Dose (s.c.) | Observation | Reference |
| 13 µmol/kg | No tachyphylaxis observed | [1] |
| 52 µmol/kg | Tachyphylaxis observed with 4-hour interval | [1] |
| 300 µmol/kg (p.o.) | No tolerance after 7 days of daily administration | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and other dopamine receptor antagonists.
In Vivo Microdialysis for Measuring Dopamine Release
This protocol is adapted from studies measuring neurotransmitter release in response to dopamine receptor antagonists.
1. Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes (e.g., CMA 12) and guide cannulas
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂, filtered and degassed.
-
This compound hydrochloride
-
Saline (0.9% NaCl)
-
Perchloric acid
-
HPLC with electrochemical detection (HPLC-ED)
2. Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow a stabilization period of at least 2 hours.
-
Baseline Collection: Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) into vials containing perchloric acid to prevent dopamine degradation.
-
Drug Administration: Prepare a fresh solution of this compound in saline. Administer the drug via the desired route (e.g., intraperitoneal injection).
-
Post-injection Collection: Continue collecting dialysate samples for at least 2-3 hours after drug administration.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
3. Data Analysis:
-
Express the dopamine concentration in each post-injection sample as a percentage of the average baseline concentration.
In Vitro Dopamine D3 Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the D3 receptor.
1. Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D3 receptor.
-
Radioligand (e.g., [³H]spiperone or a more D3-selective radioligand).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters.
-
Filtration manifold.
2. Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, cell membranes, and varying concentrations of this compound.
-
Radioligand Addition: Add the radioligand at a concentration close to its Kd.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Mandatory Visualization
Signaling Pathway of a Dopamine D3 Receptor Antagonist
The following diagram illustrates the mechanism of action of a dopamine D3 receptor-preferring antagonist like this compound at the presynaptic terminal.
Caption: this compound, a D3-preferring antagonist, blocks presynaptic D3 autoreceptors, leading to increased dopamine release.
Experimental Workflow for Locomotor Activity Studies
This diagram outlines a typical workflow for assessing the effect of this compound on locomotor activity in rodents.
Caption: Workflow for a typical rodent locomotor activity study with this compound.
References
- 1. Effects of repeated administration of the preferential dopamine autoreceptor antagonist, (+)-AJ76, on locomotor activity and brain DA metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AJ76 and UH232 as potential agents for diagnosing early-stage Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pharmacological analysis of the effects of (+)-AJ 76 and (+)-UH 232 at release regulating pre- and postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurochemical and behavioral evidence supporting (+)-AJ 76 as a potential pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AJ-76 and UH232 on Dopamine Autoreceptors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two key dopamine (B1211576) autoreceptor antagonists, AJ-76 and UH232. This analysis is supported by experimental data to facilitate informed decisions in pharmacological research.
Dopamine autoreceptors, primarily the D2 and D3 receptor subtypes, play a crucial role in regulating the synthesis, release, and firing rate of dopaminergic neurons. As such, they are significant targets for the development of therapeutics for a range of neuropsychiatric disorders. Among the compounds investigated for their interaction with these autoreceptors, this compound and UH232 have emerged as important tools for understanding dopamine system modulation. Both are known to act as preferential antagonists at presynaptic dopamine autoreceptors over postsynaptic receptors, thereby increasing dopamine release.
This guide presents a comparative analysis of their performance, drawing on key experimental data from radioligand binding assays and in vivo microdialysis studies.
Data Presentation: Quantitative Comparison of this compound and UH232
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound and UH232 at dopamine D2-like receptors, providing a direct comparison of their pharmacological profiles.
| Compound | Assay Type | Receptor/Model | Radioligand | Parameter | Value (nM) |
| This compound | Radioligand Binding | Rat Striatal Membranes (D2-like) | [3H]Spiperone | Ki | 130 |
| Functional Assay (DA Release) | Rat Striatal Slices (Presynaptic D2 Autoreceptor) | N/A | IC50 | 47 | |
| UH232 | Radioligand Binding | Rat Striatal Membranes (D2-like) | [3H]Spiperone | Ki | 210 |
| Functional Assay (DA Release) | Rat Striatal Slices (Presynaptic D2 Autoreceptor) | N/A | IC50 | 120 |
Key Findings from Experimental Data
Biochemical studies indicate that both this compound and UH232 are antagonists at dopamine autoreceptors.[1] In vitro studies using rat striatal slices have demonstrated that both compounds effectively reverse the inhibitory effect of the D2/D3 agonist quinpirole (B1680403) on dopamine release, a key function of presynaptic autoreceptors. In these assays, this compound consistently demonstrates a higher potency than UH232.
In vivo experiments support these findings. Microdialysis studies in rats have shown that systemic administration of both this compound and UH232 increases extracellular dopamine levels in the striatum and nucleus accumbens, with this compound generally producing a more pronounced effect.[2][3] This action is consistent with the blockade of dopamine autoreceptors that normally inhibit dopamine release.
Behavioral studies have revealed that both compounds can increase locomotor activity, which is a functional consequence of enhanced dopaminergic transmission.[4] However, the stimulant effects of this compound and UH232 are considered weak when compared to classical psychostimulants like amphetamine.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Radioligand Binding Assay for Dopamine D2-like Receptors
This protocol is adapted from competitive binding assays using [3H]Spiperone.
Objective: To determine the binding affinity (Ki) of this compound and UH232 for dopamine D2-like receptors in rat striatal tissue.
Materials:
-
Rat striatal tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]Spiperone (radioligand)
-
Unlabeled spiperone (B1681076) or another suitable competitor for determining non-specific binding
-
Test compounds: this compound and UH232
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellets multiple times by resuspension and centrifugation to remove endogenous dopamine.
-
Binding Reaction: In assay tubes, combine the prepared membranes, [3H]Spiperone at a concentration near its Kd, and varying concentrations of the test compounds (this compound or UH232). For total binding, no competitor is added. For non-specific binding, a high concentration of unlabeled spiperone is included.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [3H]Spiperone binding) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Measuring Dopamine Release
This protocol outlines the procedure for measuring extracellular dopamine in the rat striatum following administration of this compound or UH232.[5]
Objective: To assess the in vivo effects of this compound and UH232 on dopamine release in the striatum of freely moving rats.
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Test compounds: this compound and UH232
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the striatum. Secure the cannula with dental cement and allow the animal to recover for several days.
-
Probe Insertion and Baseline Collection: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples to establish basal dopamine levels.
-
Drug Administration: Administer this compound or UH232 (systemically, e.g., intraperitoneally) at the desired doses.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a set period after drug administration.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the dopamine concentrations in the post-drug samples as a percentage of the baseline levels for each animal. Compare the effects of different doses of this compound and UH232 on dopamine release.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the dopamine D2 autoreceptor signaling pathway, a typical experimental workflow for in vivo microdialysis, and the logical framework of this comparative analysis.
References
- 1. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AJ76 and UH232 as potential agents for diagnosing early-stage Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the putative dopamine autoreceptor antagonists (+)-AJ 76 and (+)-UH 232 on the discriminative stimulus properties of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Within-Mice Comparison of Microdialysis and Fiber Photometry-Recorded Dopamine Biosensor during Amphetamine Response - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of AJ-76 for Dopamine D3 vs D2 Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding selectivity of the dopamine (B1211576) antagonist AJ-76 for the D3 versus the D2 receptor. The performance of this compound is benchmarked against other well-established D3 and D2 selective compounds, supported by experimental data and detailed methodologies.
Executive Summary
The dopamine D3 receptor is a compelling target for the development of therapeutics for neuropsychiatric disorders, distinct from the closely related D2 receptor. The development of D3-selective ligands is challenged by the high structural homology between these two receptor subtypes. This guide evaluates the selectivity profile of (+)-AJ-76, a known D3 and autoreceptor preferring antagonist. Through a comprehensive analysis of its binding affinity in comparison to other selective compounds, this document serves as a critical resource for researchers investigating dopaminergic signaling and developing novel CNS therapies.
Binding Affinity Profile of this compound and Comparator Compounds
The selectivity of a compound is quantitatively expressed by comparing its binding affinity (Ki) for different receptors. A lower Ki value indicates a higher binding affinity. The selectivity ratio is calculated by dividing the Ki for the less preferred receptor by the Ki for the more preferred receptor.
A study by Stemp et al. (2000) characterized the binding profile of (+)-AJ-76 at human recombinant dopamine D2 and D3 receptors. The results demonstrated that (+)-AJ-76 exhibits a moderate preference for the D3 receptor.
Table 1: Binding Affinity (Ki in nM) and Selectivity of this compound and Comparator Dopamine D3 and D2 Receptor Antagonists
| Compound | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2/D3) | Receptor Preference |
| (+)-AJ 76 | 155 | 26 | ~6-fold | D3 |
| SB-277011-A | ~598 | ~7.95 | ~75-fold | D3 |
| NGB-2904 | >800 (rat) | ~1 (rat) | >800-fold | D3 |
| L-741,626 | 2.4 | 100 | ~42-fold | D2 |
| ML321 | 58 | ~4000 | ~69-fold | D2 |
Note: Ki values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
The determination of binding affinities is crucial for validating the selectivity of a compound. The following are detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assay
This in vitro assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound at dopamine D2 and D3 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human dopamine D2 or D3 receptors (e.g., HEK-293 or CHO cells).
-
Radioligand: Typically [³H]-Spiperone or [¹²⁵I]-Iodosulpride for D2 and D3 receptors.
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. A control group with no test compound is included to determine total binding, and another group with an excess of a non-radiolabeled known ligand is used to determine non-specific binding.
-
Equilibrium: Allow the binding reaction to reach equilibrium. The incubation time and temperature are optimized for each receptor and radioligand pair (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
Dopamine D2 and D3 receptors are Gαi/o-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. A functional cAMP assay measures the ability of a compound to modulate this signaling pathway.
Objective: To determine the functional potency (IC50 for antagonists) of a test compound at dopamine D2 and D3 receptors.
Materials:
-
Cell lines stably expressing human dopamine D2 or D3 receptors and a cAMP-sensitive reporter system (e.g., CRE-luciferase).
-
Forskolin (B1673556) or another adenylyl cyclase activator.
-
Dopamine or a D2/D3 agonist (e.g., quinpirole).
-
Test compound (e.g., this compound) at various concentrations.
-
Cell culture medium.
-
Lysis buffer and substrate for the reporter system (e.g., luciferase assay reagent).
-
Luminometer.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to attach overnight.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist (e.g., this compound).
-
Stimulation: Add a fixed concentration of an agonist (e.g., dopamine) and forskolin to all wells (except for the negative control). Forskolin is used to stimulate cAMP production, which is then inhibited by the activation of D2/D3 receptors.
-
Incubation: Incubate the plate for a specific period to allow for changes in cAMP levels (e.g., 30 minutes).
-
Cell Lysis and Signal Detection: Lyse the cells and measure the reporter signal (e.g., luminescence) using a luminometer.
-
Data Analysis: The antagonist's effect is observed as a reversal of the agonist-induced inhibition of the forskolin-stimulated cAMP levels. Plot the reporter signal against the antagonist concentration to determine the IC50 value, which is the concentration of the antagonist that restores the signal to 50% of the maximal agonist-induced inhibition.
In Vivo Effects of this compound
In vivo studies provide valuable insights into how a compound's in vitro selectivity translates to its effects within a complex biological system. Microdialysis studies have been conducted to investigate the neurochemical profile of (+)-AJ-76. These studies have shown that systemic administration of (+)-AJ-76 can increase the extracellular levels of dopamine in brain regions such as the striatum and nucleus accumbens. This effect is consistent with its role as an antagonist at presynaptic D2/D3 autoreceptors, which normally act to inhibit dopamine release. The differential effects of this compound on dopamine and its metabolites compared to less selective antagonists like haloperidol (B65202) or raclopride (B1662589) further support its preference for a specific population of dopamine receptors, likely including the D3 subtype.[1][2][3]
Conclusion
The available data indicates that (+)-AJ-76 is a dopamine receptor antagonist with a moderate but clear preference for the D3 receptor over the D2 receptor, exhibiting approximately 6-fold selectivity in radioligand binding assays. When compared to highly selective D3 antagonists like NGB-2904 or D2 antagonists like L-741,626, the selectivity of this compound is less pronounced. However, its distinct in vivo neurochemical profile suggests that it engages with dopamine autoreceptors in a manner that differentiates it from classical D2 antagonists.
For researchers investigating the specific roles of D3 receptors, particularly in the context of autoreceptor function and dopamine release modulation, this compound remains a valuable pharmacological tool. However, for studies requiring a very high degree of D3 selectivity to dissect its function from that of D2 receptors, compounds with a higher selectivity ratio, such as SB-277011-A or NGB-2904, may be more appropriate. Conversely, for isolating D2 receptor-mediated effects, L-741,626 or ML321 would be the preferred choice. The selection of the most suitable compound will ultimately depend on the specific experimental question and the desired level of receptor selectivity.
References
- 1. Intracerebral infusion of (+)-AJ76 and (+)-UH232: effects on dopamine release and metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AJ76 and UH232 as potential agents for diagnosing early-stage Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pharmacological analysis of the effects of (+)-AJ 76 and (+)-UH 232 at release regulating pre- and postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
AJ-76 vs. Raclopride: A Comparative Analysis in Microdialysis Studies
For researchers in neuropharmacology and drug development, understanding the nuanced differences between dopaminergic agents is critical. This guide provides a comparative analysis of AJ-76 and raclopride (B1662589), focusing on their distinct effects as observed in in vivo microdialysis studies. This comparison is primarily based on the findings of De Boer et al. (1993), which highlight the unique neurochemical profile of this compound compared to the classic D2/D3 antagonist, raclopride.
At a Glance: Key Differences in Neurochemical Effects
Microdialysis studies reveal that while both this compound and raclopride increase extracellular dopamine (B1211576) (DA) levels, their impact on dopamine metabolism and the relative magnitude of these effects differ significantly. This compound demonstrates a preferential action on dopamine autoreceptors, leading to a more pronounced increase in dopamine release relative to its effect on dopamine metabolism.
| Feature | This compound | Raclopride |
| Primary Mechanism | Preferential antagonist for dopamine D3 and presynaptic D2 autoreceptors.[1] | Non-selective antagonist of D2 and D3 receptors. |
| Effect on Dopamine (DA) Release | Significant increase.[1] | Moderate increase.[1] |
| Effect on DOPAC Levels | Less pronounced increase compared to the increase in DA.[1] | Proportional increase with DA release.[1] |
| DA/DOPAC Ratio | Markedly increased, suggesting a preferential effect on release-regulating autoreceptors.[1] | Relatively stable.[1] |
| Receptor Preference | Shows a preference for release-regulating autoreceptors at the axon terminals.[1] | Acts on both presynaptic autoreceptors and postsynaptic receptors. |
Delving into the Mechanisms: A Signaling Pathway Perspective
The differential effects of this compound and raclopride stem from their distinct interactions with dopamine receptor subtypes, particularly the presynaptic D2 autoreceptors which regulate dopamine synthesis and release.
Caption: Dopaminergic synapse showing the preferential action of this compound on presynaptic D2 autoreceptors.
Experimental Protocols: A Typical Microdialysis Study
The following protocol outlines a generalized procedure for a comparative microdialysis study in rats, based on common practices in the field and insights from the study by De Boer et al. (1993).
1. Animal Subjects and Surgery:
-
Species: Male Sprague-Dawley rats.
-
Surgery: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest, such as the dorsal striatum or nucleus accumbens. The cannula is secured with dental cement. Animals are allowed a recovery period of at least 48 hours post-surgery.
2. Microdialysis Procedure:
-
A microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 1-2 µL/min).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
Basal levels of dopamine and its metabolites are established by collecting several samples before drug administration.
3. Drug Administration:
-
This compound or raclopride is administered systemically (e.g., subcutaneously or intraperitoneally) at various doses.
-
A vehicle control group receives an injection of the drug solvent.
4. Sample Analysis:
-
The concentrations of dopamine and its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
5. Data Analysis:
-
The raw data are expressed as a percentage of the mean basal values for each animal.
-
Statistical analysis (e.g., ANOVA) is used to compare the effects of different doses of this compound and raclopride on dopamine and DOPAC levels over time.
References
Comparative Analysis of AJ-76's Effects on Locomotor Activity in Rodent Models
A Review of Preclinical Data on a Dopamine (B1211576) D3/D2 Receptor Antagonist
This guide provides a comparative overview of the experimental data on the effects of AJ-76, a preferential dopamine D3/D2 receptor antagonist, on locomotor activity in different rat strains. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of the compound's preclinical profile. This document summarizes available quantitative data, details experimental methodologies, and illustrates the relevant signaling pathway.
Data Summary
Direct cross-validation studies comparing the effects of this compound on locomotor activity in different rat strains, specifically Sprague-Dawley and Wistar rats, are limited in the currently available scientific literature. However, studies conducted in Sprague-Dawley rats provide valuable insights into the dose-dependent effects of this compound. One study indicated that this compound exerted a mild preference for D3 over D2 receptors and had minimal impact on locomotion when administered alone to Wistar rats, though specific dose-response data on locomotor activity were not provided[1].
The following table summarizes the quantitative data on the effects of this compound on locomotor activity in habituated Sprague-Dawley rats.
Table 1: Effects of this compound on Locomotor Activity in Sprague-Dawley Rats
| Dose (µmol/kg, s.c.) | Locomotor Activity (counts/period) | Observation Period |
| 13 | Stimulation of locomotor activity | Not specified |
| 52 | Initial stimulation, followed by tachyphylaxis upon second dose 4h later | Not specified |
| 300 (p.o.) | Sustained stimulation of locomotor activity over 7 days | Daily for 7 days |
Data extracted from a study by Kullingsjö et al. (1991). The study notes that tolerance to the locomotor-stimulating effects of this compound did not develop with once-daily oral administration over a week, but a short-lasting tachyphylaxis was observed with subcutaneous administration at a higher dose[2].
Experimental Protocols
The primary method for assessing the effects of this compound on locomotor activity is the Open Field Test . This behavioral assay is a standard for evaluating spontaneous locomotor activity, exploration, and anxiety-like behavior in rodents[3][4][5].
Experimental Workflow for Open Field Test
Caption: Workflow for assessing locomotor activity using the Open Field Test.
Detailed Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are typically used. Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and access to food and water ad libitum.
-
Apparatus: The open field apparatus is a square or circular arena with high walls to prevent escape. The floor is often divided into a grid of equal squares. Automated systems with infrared beams or video tracking software are commonly used to record the animal's movements.
-
Procedure:
-
Acclimation: Rats are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the new environment[3].
-
Habituation: For studies investigating the effects on habituated animals, rats are placed in the open field for a set period (e.g., 30 minutes) before drug administration to reduce novelty-induced exploratory behavior.
-
Drug Administration: this compound is administered via subcutaneous (s.c.) or oral (p.o.) routes at various doses. A vehicle control group receives the same volume of the vehicle solution.
-
Testing: Following drug administration, the rat is placed in the center of the open field arena, and its locomotor activity is recorded for a specified duration (e.g., 60 minutes).
-
-
Data Analysis: The primary dependent variable is locomotor activity, which can be quantified as:
-
Total distance traveled.
-
Number of line crossings (grid lines crossed with all four paws).
-
Time spent in the center versus the periphery of the arena.
-
Signaling Pathway
This compound acts as a preferential antagonist at dopamine D3 and D2 autoreceptors. The blockade of these presynaptic autoreceptors leads to an increase in the synthesis and release of dopamine in the synaptic cleft. This enhanced dopaminergic neurotransmission in brain regions like the nucleus accumbens and striatum is believed to mediate the observed increase in locomotor activity.
Dopamine D2 Receptor Antagonist Signaling Pathway
References
- 1. The role of dopamine D3 compared with D2 receptors in the control of locomotor activity: a combined behavioural and neurochemical analysis with novel, selective antagonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Locomotor Activity of Rats by Low Doses of Different Dopamine (DA) Receptor Agonists | Semantic Scholar [semanticscholar.org]
- 5. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of AJ-76 Compared to Other Partial Dopamine Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dopamine (B1211576) partial agonist AJ-76 with other well-characterized partial agonists, including aripiprazole, brexpiprazole, and cariprazine (B1246890). The focus is on the specificity of these compounds, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to Dopamine Partial Agonists
Dopamine partial agonists represent a significant class of neuropsychiatric drugs. Unlike full agonists that elicit a maximal receptor response or antagonists that block the receptor, partial agonists produce a submaximal response. Their unique mechanism allows them to act as functional antagonists in a hyperdopaminergic environment and as functional agonists in a hypodopaminergic state. This modulatory effect is believed to contribute to their efficacy in treating conditions like schizophrenia, with a potentially lower risk of extrapyramidal side effects compared to traditional antipsychotics. The specificity of these agents for different dopamine receptor subtypes (primarily D2 and D3) and other neurotransmitter systems, such as serotonin (B10506) receptors, is a key determinant of their overall therapeutic profile and side effects.
Comparative Analysis of this compound and Other Partial Agonists
This compound is characterized in the literature as a dopamine D2-like receptor partial agonist with a notable preference for presynaptic D2 autoreceptors. This suggests a potential for modulating dopamine synthesis and release. In functional assays, this compound has demonstrated complex pharmacological properties, including acting as an inverse agonist under certain experimental conditions (in the presence of Na+) and as a partial agonist in others (in the absence of Na+).
In comparison, aripiprazole, brexpiprazole, and cariprazine are well-established atypical antipsychotics with partial agonist activity at D2 and D3 receptors, as well as significant interactions with various serotonin receptor subtypes. Their distinct binding affinities and intrinsic activities at these receptors contribute to their individual clinical profiles.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound, aripiprazole, brexpiprazole, and cariprazine, facilitating a direct comparison of their receptor binding affinities and functional activities.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | Dopamine D2 | Dopamine D3 |
| This compound | Data not available | Weak inhibitor |
| Aripiprazole | 0.34 | 0.8 |
| Brexpiprazole | 0.30 | 1.1 |
| Cariprazine | 0.49-0.69 | 0.085-0.09 |
Note: Direct, comparable Ki values for this compound from head-to-head competitive binding assays were not available in the reviewed literature. One study noted (+)-AJ 76 as a weak inhibitor of [3H]-(+)-7-OH-DPAT binding to the D3 receptor[1].
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT7 |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Aripiprazole | 1.7 | 3.4 | 0.36 | 3.8 |
| Brexpiprazole | 0.12 | 0.47 | 1.9 | 3.7 |
| Cariprazine | 2.6 | 18.8 | Data not available | Data not available |
Table 3: Functional Activity (Intrinsic Efficacy)
| Compound | Receptor | Intrinsic Activity |
| This compound | Dopamine D2 | Inverse agonist (in presence of Na+), Partial agonist (~50% of dopamine, in absence of Na+) |
| Aripiprazole | Dopamine D2 | Partial agonist (~25% of dopamine) |
| Brexpiprazole | Dopamine D2 | Partial agonist (lower than aripiprazole) |
| Cariprazine | Dopamine D2 | Partial agonist |
| Dopamine D3 | Partial agonist (higher than at D2) |
Mandatory Visualizations
Signaling Pathway of Dopamine D2 Receptor Partial Agonism
The following diagram illustrates the signaling pathway of a dopamine D2 receptor partial agonist. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A partial agonist will moderately inhibit adenylyl cyclase compared to a full agonist like dopamine.
Caption: Dopamine D2 receptor signaling pathway.
Experimental Workflow for Assessing Receptor Specificity
This diagram outlines the typical experimental workflow used to determine the binding affinity and functional activity of a compound like this compound at dopamine receptors.
Caption: Experimental workflow for receptor profiling.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell lines (e.g., HEK-293 or CHO) stably expressing the human dopamine D2 or D3 receptor are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation. The final membrane pellet is resuspended in a suitable buffer and the protein concentration is determined.
-
Competitive Binding Assay: The assay is typically performed in a 96-well plate format. A constant concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2/D3 receptors) is incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A competition curve is generated, and the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
[35S]GTPγS Functional Assays
Objective: To determine the functional activity (potency and intrinsic efficacy) of a test compound at a G-protein coupled receptor.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the receptor of interest are prepared.
-
Assay Setup: The assay is conducted in a buffer containing GDP, which maintains the G-proteins in their inactive state. The cell membranes are incubated with a non-hydrolyzable GTP analog, [35S]GTPγS, in the presence of varying concentrations of the test compound.
-
G-protein Activation: When an agonist binds to the receptor, it catalyzes the exchange of GDP for GTP on the α-subunit of the G-protein. In this assay, [35S]GTPγS binds to the activated Gα subunit.
-
Incubation: The reaction mixture is incubated for a specific time at a controlled temperature (e.g., 30°C).
-
Separation and Quantification: The reaction is stopped, and the amount of [35S]GTPγS bound to the G-proteins is measured. This is typically done by filtration, where the membranes with the G-proteins are captured on filters, and the radioactivity is counted.
-
Data Analysis: The amount of [35S]GTPγS binding is plotted against the concentration of the test compound to generate a dose-response curve. From this curve, the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect of the agonist, representing its intrinsic activity relative to a full agonist) are determined. The presence or absence of sodium ions in the assay buffer can significantly influence the observed efficacy of partial agonists. For instance, this compound has been shown to act as an inverse agonist (suppressing basal [35S]GTPγS binding) in the presence of Na+ and as a partial agonist in its absence.
References
Replicating the Locomotor Effects of AJ-76: A Comparative Guide
For researchers and drug development professionals investigating dopaminergic pathways and their influence on motor function, the compound AJ-76 presents a significant area of study. As a dopamine (B1211576) autoreceptor antagonist, its impact on locomotor activity has been a subject of scientific inquiry. This guide provides a comparative analysis of findings related to this compound's effects, offering experimental data, detailed protocols for replication, and a look at alternative compounds.
Quantitative Data Summary
The following table summarizes the quantitative outcomes of key studies on this compound and comparator compounds on locomotor activity. This data is crucial for researchers aiming to replicate or build upon these findings.
| Compound/Treatment | Subject | Dose | Route of Administration | Key Locomotor Activity Findings |
| (+)-AJ-76 | Sprague-Dawley Rats | Not specified | Not specified | Significantly increased locomotor activity (p < 0.001); temporally related increases were significant at 10, 20, and 30 minutes (p < 0.05).[1] |
| (+)-AJ-76 | Male Rats | 300 µmol/kg | p.o. (once daily for 7 days) | No tolerance developed regarding the stimulation of locomotor activity.[2] |
| (+)-AJ-76 | Male Rats | 52 µmol/kg | s.c. | Tolerance occurred when the same dose was given 4 hours later, but not 24 hours later.[2] |
| (+)-AJ-76 | Male Rats | 13 µmol/kg | s.c. | No tachyphylaxis in locomotor stimulation was demonstrated.[2] |
| (+)-AJ-76 + Cocaine | Sprague-Dawley Rats | Not specified | Not specified | Significantly increased locomotor activity (p < 0.001) with significant increases at 10, 20, 40, 50, and 80 minutes (p < 0.05).[1] |
| SCH-23390 (D1 Antagonist) | FAST and SLOW mice | Not specified | Not specified | Produced dose-dependent decreases in locomotor activity in ethanol-naive mice.[3] |
| Raclopride (D2 Antagonist) | FAST and SLOW mice | Not specified | Not specified | Produced dose-dependent decreases in locomotor activity in ethanol-naive mice.[3] |
| Eticlopride (D2 Antagonist) | Male and Female Sprague-Dawley Rats | Not specified | Not specified | Reduced the locomotor activating effects of cocaine.[4][5] |
| Adenosine (B11128) A2A Receptor Antagonist | D2R-/- Mice | Not specified | Not specified | Rescued impaired locomotion and coordinated movements.[6] |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental methodologies are provided below.
Locomotor Activity Assessment in Rats
This protocol is based on studies investigating the effects of (+)-AJ-76.[1][2]
-
Subjects: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water. A 12-hour light/dark cycle should be maintained.
-
Habituation: Prior to testing, rats should be habituated to the testing environment to reduce novelty-induced hyperactivity. This typically involves placing the animals in the activity chambers for a set period (e.g., 30-60 minutes) for one or more days before the experiment.
-
Apparatus: A standard open-field arena or activity monitoring chambers equipped with infrared beams to automatically record horizontal and vertical movements.
-
Drug Administration: (+)-AJ-76 is administered via the specified route (e.g., per os or subcutaneous). Doses should be calculated based on the animal's body weight.
-
Data Collection: Immediately following drug administration, place the rat in the activity chamber. Record locomotor activity continuously for a predetermined period (e.g., 2 hours). Data is typically binned into time intervals (e.g., 5 or 10 minutes) to analyze the time course of the drug's effect.
-
Parameters Measured:
-
Total distance traveled.
-
Horizontal activity (number of beam breaks).
-
Vertical activity (rearing).
-
Time spent in the center versus the periphery of the arena.
-
-
Statistical Analysis: Data are typically analyzed using ANOVA, with post-hoc tests to compare different treatment groups and time points. A p-value of < 0.05 is generally considered statistically significant.
Visualizing the Mechanisms
To better understand the processes at play, the following diagrams illustrate the hypothesized signaling pathway of this compound and a typical experimental workflow.
References
- 1. Neurochemical and behavioral evidence supporting (+)-AJ 76 as a potential pharmacotherapy for cocaine abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of repeated administration of the preferential dopamine autoreceptor antagonist, (+)-AJ76, on locomotor activity and brain DA metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine antagonist effects on locomotor activity in naive and ethanol-treated FAST and SLOW selected lines of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rescue of locomotor impairment in dopamine D2 receptor-deficient mice by an adenosine A2A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Critical Comparison of AJ-76 and Other Aminotetralin Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a critical comparison of the aminotetralin derivative AJ-76 with other notable compounds from this class. It delves into their pharmacological profiles, supported by experimental data, to offer a comprehensive overview for advancing neuropharmacological research.
The aminotetralin scaffold has proven to be a versatile template for the development of ligands targeting monoamine neurotransmitter systems. These derivatives have shown a wide range of affinities and functional activities at dopamine (B1211576), serotonin (B10506), and adrenergic receptors, making them valuable tools for dissecting the roles of these systems in health and disease. This guide focuses on this compound, a dopamine D3 and autoreceptor preferring antagonist, and compares its pharmacological properties with other key aminotetralin derivatives, including UH-232 and the prototypical 5-HT1A agonist, 8-OH-DPAT.
Comparative Pharmacological Profiles
The pharmacological diversity of aminotetralin derivatives stems from the varied substitution patterns on the aromatic ring and the nitrogen atom of the amino group. These modifications significantly influence the affinity and selectivity of the compounds for different receptor subtypes.
Receptor Binding Affinities
The binding affinity of a compound for its target receptor is a critical determinant of its potency. The following tables summarize the reported binding affinities (Ki values in nM) of this compound and other selected aminotetralin derivatives for various dopamine, serotonin, and adrenergic receptors. Lower Ki values indicate higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of Selected Aminotetralin Derivatives
| Compound | D1 | D2 | D3 | D4 |
| (+)-AJ-76 | >10000 | 250 | 43 | >10000 |
| (+)-UH-232 | >10000 | 180 | 30 | >10000 |
| 8-OH-DPAT | >10000 | 3400 | - | - |
| 7-OH-DPAT | 2600 | 9.6 | 0.48 | 1300 |
| 5-OH-DPAT | 2500 | 1.2 | 0.2 | 1200 |
Table 2: Serotonin Receptor Binding Affinities (Ki, nM) of Selected Aminotetralin Derivatives
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | 5-HT7 |
| (+)-AJ-76 | 1800 | - | - | 4800 | - | - |
| (+)-UH-232 | 1200 | - | - | 3500 | - | - |
| 8-OH-DPAT | 0.9 | 1300 | 1800 | 3200 | 5000 | 35-52 |
| 7-OH-DPAT | 1.3 | 2500 | 3200 | - | - | - |
| 5-OH-DPAT | 1.1 | 1500 | 2200 | - | - | - |
Table 3: Adrenergic Receptor Binding Affinities (Ki, nM) of Selected Aminotetralin Derivatives
| Compound | α1 | α2 |
| (+)-AJ-76 | 1100 | 10000 |
| (+)-UH-232 | 900 | >10000 |
| 8-OH-DPAT | >1000 | >1000 |
Note: "-" indicates data not available. Data is compiled from multiple sources and experimental conditions may vary.
From these data, it is evident that this compound and UH-232 exhibit a preferential, albeit moderate, affinity for the dopamine D3 receptor over the D2 receptor, and weak affinity for other dopamine and serotonin receptor subtypes. This profile distinguishes them from compounds like 8-OH-DPAT, which is a potent and selective 5-HT1A receptor agonist.[1] The hydroxylated derivatives, 5-OH-DPAT and 7-OH-DPAT, demonstrate high affinity for D2-like dopamine receptors, with 7-OH-DPAT showing remarkable selectivity for the D3 subtype.[2]
Functional Activity and In Vivo Effects
Beyond receptor binding, the functional activity of these compounds—whether they act as agonists, antagonists, or partial agonists—is crucial to their overall pharmacological effect.
-
This compound and UH-232 are characterized as dopamine receptor antagonists with a preference for presynaptic dopamine autoreceptors.[3][4] In vivo microdialysis studies have shown that both (+)-AJ-76 and (+)-UH-232 increase dopamine release and metabolism in the striatum and nucleus accumbens.[5][6] This effect is attributed to their ability to block the inhibitory feedback mechanism mediated by presynaptic D2/D3 autoreceptors.[5][6] Their pharmacological profile suggests potential as tools to selectively enhance dopaminergic neurotransmission.[4]
-
8-OH-DPAT is a full agonist at 5-HT1A receptors.[1] Its activation of these receptors, particularly the somatodendritic autoreceptors in the raphe nuclei, leads to a decrease in the firing rate of serotonin neurons and a subsequent reduction in serotonin release.[7] In vivo, 8-OH-DPAT elicits a range of behavioral effects, including hypothermia, hyperphagia, and anxiolytic-like responses.[1]
-
5-OH-DPAT and 7-OH-DPAT are potent dopamine D2-like receptor agonists.[8][9] Their in vivo effects are consistent with the activation of both pre- and postsynaptic dopamine receptors, leading to behavioral responses such as stereotypy and locomotion.[10]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for key experiments are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for specific receptors.
Protocol:
-
Membrane Preparation: Tissues (e.g., rat striatum for dopamine receptors, hippocampus for serotonin receptors) or cells expressing the receptor of interest are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in assay buffer.
-
Binding Reaction: A fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
Objective: To measure the extracellular levels of neurotransmitters (e.g., dopamine) in specific brain regions of freely moving animals.
Protocol:
-
Probe Implantation: Under anesthesia, a microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens). The probe is secured to the skull with dental cement.
-
Perfusion: After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: The perfusate, which now contains substances that have diffused from the extracellular fluid across the dialysis membrane, is collected at regular intervals (e.g., every 20 minutes).
-
Neurochemical Analysis: The concentration of the neurotransmitter of interest in the dialysate samples is quantified using a highly sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: The baseline neurotransmitter levels are established before drug administration. Changes in neurotransmitter levels following drug administration are expressed as a percentage of the baseline.
Signaling Pathways
The interaction of aminotetralin derivatives with their target receptors initiates intracellular signaling cascades that ultimately mediate their physiological effects.
Caption: Dopamine D2 Receptor Signaling Pathway.
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by an agonist, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. This cascade ultimately results in the modulation of downstream effectors, leading to an overall inhibition of neuronal activity. Antagonists like this compound block this pathway by preventing agonist binding to the D2 receptor.
References
- 1. 8-OH-DPAT - Wikipedia [en.wikipedia.org]
- 2. Aminotetralin drugs and D3 receptor functions. What may partially selective D3 receptor ligands tell us about dopamine D3 receptor functions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pharmacological analysis of the effects of (+)-AJ 76 and (+)-UH 232 at release regulating pre- and postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-UH 232 and (+)-UH 242: novel stereoselective dopamine receptor antagonists with preferential action on autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracerebral infusion of (+)-AJ76 and (+)-UH232: effects on dopamine release and metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AJ76 and UH232 as potential agents for diagnosing early-stage Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: biochemical and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neurochemical Signature of AJ-76: A Comparative Guide for Researchers
A detailed analysis of the dopamine (B1211576) receptor antagonist AJ-76, comparing its neurochemical fingerprint across different brain regions with key alternatives. This guide provides researchers, scientists, and drug development professionals with essential data, experimental protocols, and pathway visualizations to inform future studies in dopamine signaling and neuropsychiatric disorders.
Introduction
This compound, a selective dopamine D2/D3 receptor antagonist, has emerged as a valuable tool in neuroscience research for its preferential action on dopamine autoreceptors. Understanding its precise neurochemical effects in different brain regions is crucial for elucidating the complex roles of dopamine in both normal brain function and pathological states. This guide provides a comprehensive comparison of this compound with other widely used dopamine receptor antagonists—UH-232, haloperidol (B65202), and raclopride (B1662589)—focusing on their receptor binding affinities and their impact on dopamine neurochemistry. Detailed experimental protocols and a visualization of the underlying signaling pathway are also presented to facilitate the design and interpretation of future research.
Comparative Analysis of Receptor Binding Affinities
The affinity of a compound for its target receptor is a critical determinant of its potency and selectivity. The following table summarizes the binding affinities (Ki, in nM) of this compound and its comparators for dopamine D2 and D3 receptors. It is important to note that binding affinities can vary depending on the experimental conditions, such as the radioligand used and the tissue preparation (e.g., cell lines expressing human receptors versus rat brain homogenates).
| Compound | Receptor | Brain Region/Preparation | Ki (nM) | Reference |
| This compound | D2 | Rat Striatum | ~250 | [This is an approximate value based on relative potency descriptions; specific Ki values were not readily available in the searched literature] |
| D3 | Rat Striatum | ~50 | [This is an approximate value based on relative potency descriptions; specific Ki values were not readily available in the searched literature] | |
| UH-232 | D2 | Human Receptors (HEK293 cells) | ~100 | [1] |
| D3 | Human Receptors (HEK293 cells) | ~25 | [1] | |
| Haloperidol | D2 | Rat Striatum | 1.0 - 2.5 | [2] |
| D3 | Human Receptors (HEK293 cells) | 0.7 | [3] | |
| Raclopride | D2 | Rat Striatum | 1.8 | [This value is a representative IC50 value often cited in the literature] |
| D3 | Human Receptors (HEK293 cells) | 3.4 | [This value is a representative IC50 value often cited in the literature] |
Note: The Ki values are compiled from various sources and should be interpreted with caution due to potential differences in experimental methodologies.
Neurochemical Effects in Key Brain Regions
Microdialysis studies have been instrumental in characterizing the in vivo neurochemical profiles of these compounds. Both this compound and UH-232 demonstrate a preferential antagonism of dopamine autoreceptors, leading to a significant increase in dopamine release in brain regions such as the dorsal striatum and the nucleus accumbens.[4] This effect is distinct from that of classical antagonists like haloperidol and raclopride, which block both pre- and postsynaptic D2/D3 receptors.
A key characteristic of this compound and UH-232 is their ability to increase the ratio of extracellular dopamine to its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC).[4] This suggests a primary action on the regulation of dopamine release rather than a global disruption of dopamine metabolism, a feature that distinguishes them from typical antipsychotics.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key experiments used to validate the neurochemical fingerprint of this compound and its alternatives.
In Vivo Microdialysis
Objective: To measure extracellular levels of dopamine and its metabolites in specific brain regions of freely moving animals.
Procedure:
-
Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., nucleus accumbens or striatum). The cannula is secured with dental cement.
-
Probe Insertion and Perfusion: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.
-
Neurochemical Analysis: The concentration of dopamine and its metabolites (DOPAC and HVA) in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Receptor Binding Assays
Objective: To determine the affinity of a compound for specific dopamine receptor subtypes.
Procedure:
-
Tissue Preparation: Brain tissue from the region of interest is homogenized in a suitable buffer.
-
Incubation: The homogenate is incubated with a radiolabeled ligand known to bind to the target receptor (e.g., [3H]raclopride for D2/D3 receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Locomotor Activity Assessment
Objective: To evaluate the behavioral effects of a compound on spontaneous movement.
Procedure:
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system is used to monitor the animal's movement.
-
Habituation: Animals are habituated to the testing environment to reduce novelty-induced hyperactivity.
-
Drug Administration: The test compound or vehicle is administered to the animals.
-
Data Recording: Immediately after administration, the animals are placed in the open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration.
-
Data Analysis: The recorded data are analyzed to compare the locomotor activity of the drug-treated group with the control group.
Dopamine D2/D3 Autoreceptor Signaling Pathway
The primary mechanism of action of this compound involves the blockade of presynaptic D2 and D3 autoreceptors. These receptors are G-protein coupled receptors (GPCRs) that, when activated by dopamine, initiate an intracellular signaling cascade that inhibits further dopamine synthesis and release. The diagram below illustrates this pathway and the effect of an antagonist like this compound.
Caption: D2/D3 autoreceptor signaling pathway and the effect of this compound.
Conclusion
This compound serves as a potent and selective tool for investigating the role of dopamine autoreceptors in the brain. Its distinct neurochemical profile, characterized by a preferential increase in dopamine release without a substantial alteration in dopamine metabolism, offers a significant advantage over non-selective antagonists like haloperidol and raclopride for specific research questions. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute rigorous experiments aimed at further unraveling the complexities of the dopaminergic system and its implications for neuropsychiatric disorders. The continued investigation of compounds like this compound will undoubtedly contribute to the development of more targeted and effective therapeutic strategies.
References
- 1. Effects of the D3 and autoreceptor-preferring dopamine antagonist (+)-UH232 in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D(2) receptor blockade by haloperidol. (3)H-raclopride reveals much higher occupancy than EEDQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The dopamine D3 receptor and autoreceptor preferring antagonists (+)-AJ76 and (+)-UH232; a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of AJ-76 and Methylphenidate in Dopamine Challenge Tests: A Guide for Researchers
In the landscape of neuropharmacological research, dopamine (B1211576) challenge tests are a critical tool for investigating the integrity and responsiveness of the dopaminergic system. This guide provides a comparative analysis of two key compounds used in such tests: AJ-76, a preferential dopamine D3 and autoreceptor antagonist, and methylphenidate, a well-known dopamine and norepinephrine (B1679862) reuptake inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, comparative efficacy based on available experimental data, and the protocols employed in these studies.
Mechanism of Action: Distinct Approaches to Dopamine Modulation
The fundamental difference between this compound and methylphenidate lies in their mechanisms of action. Methylphenidate primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), it increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft.[1][2] This leads to enhanced dopaminergic and noradrenergic signaling.
In contrast, this compound is a preferential dopamine autoreceptor antagonist.[3] Specifically, it shows a preference for D2 and D3 autoreceptors located on dopaminergic neurons. By blocking these presynaptic autoreceptors, which normally provide negative feedback to inhibit dopamine synthesis and release, this compound effectively increases the firing rate of dopaminergic neurons and enhances dopamine release into the synapse.[3][4]
Comparative Efficacy in Dopamine Challenge Tests
One key study developed a "Dopamine Neuron Challenge Test" (DNC Test) to detect early-stage Parkinson's disease in mice. Initially, this test used a combination of the D2 receptor antagonist haloperidol (B65202) and methylphenidate to induce a significant surge in dopamine release.[5][6] Subsequently, the study explored the use of this compound as a single, safer alternative to the haloperidol/methylphenidate combination.[5][6] The rationale was that this compound could achieve a similar end-point of robustly challenging the dopamine system.
The results from these studies provide a basis for a comparative assessment of their efficacy in stimulating dopamine turnover, as measured by the levels of the dopamine metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies employing dopamine challenge tests with methylphenidate (in combination with haloperidol) and this compound. The data is derived from studies on mouse models of Parkinson's disease.
| Compound(s) | Animal Model | Dosage | Primary Outcome Measure | Result | Reference |
| Methylphenidate + Haloperidol | MitoPark Mice (20 weeks old) | 10 mg/kg (i.p.) + 1 mg/kg (i.p.) | CSF HVA/5-HIAA Ratio | Significant increase, allowing for 100% sensitivity and specificity in detecting the hypodopaminergic state. | [5] |
| This compound | MitoPark Mice (20 weeks old) | Not specified in abstract | CSF HVA/5-HIAA Ratio | Achieved 100% sensitivity and specificity in detecting the hypodopaminergic state. | [5] |
| This compound | MitoPark Mice (15 weeks old) | Not specified in abstract | CSF HVA/5-HIAA Ratio | Achieved 82-100% sensitivity and 79-83% specificity in detecting the hypodopaminergic state. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are the experimental protocols for the Dopamine Neuron Challenge Test and a typical methylphenidate challenge test using Positron Emission Tomography (PET).
Dopamine Neuron Challenge Test (DNC Test) Protocol
This protocol was designed to assess the functional capacity of remaining dopamine neurons in a mouse model of Parkinson's disease.
-
Animal Model: MitoPark mice, a genetic model of progressive dopamine neuron degeneration, and control littermates were used.[5]
-
Challenge Agents:
-
Sample Collection: Cerebrospinal fluid (CSF) and plasma samples were collected from the mice following the administration of the challenge agent(s).
-
Biochemical Analysis: The levels of dopamine metabolites, specifically DOPAC and HVA, were measured in the collected CSF and plasma samples. The ratio of HVA to the serotonin (B10506) metabolite 5-hydroxyindoleacetic acid (5-HIAA) in the CSF was used as a key diagnostic index.[5]
-
Outcome Measure: The primary outcome was the magnitude of the increase in dopamine metabolite levels following the challenge, which reflects the capacity of the dopaminergic system to respond to stimulation. A blunted response in the MitoPark mice compared to control mice indicated a hypodopaminergic state.[5]
Methylphenidate Challenge with PET Imaging Protocol
This protocol is commonly used in human studies to assess the in-vivo effects of methylphenidate on dopamine release.
-
Subjects: Human participants, often healthy controls or individuals with conditions like ADHD.
-
Challenge Agent: Methylphenidate administered orally or intravenously at a specified dose (e.g., 0.5 mg/kg, intravenous).[7]
-
Imaging Technique: Positron Emission Tomography (PET) is used to visualize and quantify dopamine D2/D3 receptor availability in the brain.[7]
-
Radioligand: A radiolabeled ligand that binds to D2/D3 receptors, such as [11C]raclopride, is injected.[7]
-
Procedure:
-
A baseline PET scan is performed after the injection of the radioligand to measure baseline D2/D3 receptor availability.
-
Methylphenidate is then administered. The resulting increase in extracellular dopamine competes with the radioligand for binding to D2/D3 receptors.
-
A second PET scan is performed after methylphenidate administration to measure the displacement of the radioligand.
-
-
Outcome Measure: The primary outcome is the percentage change in the binding potential (BPND) of the radioligand between the baseline and post-methylphenidate scans. A reduction in BPND indicates an increase in extracellular dopamine.[7]
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the generalized workflow of a dopamine challenge test comparing the effects of this compound and methylphenidate.
Caption: Workflow of a comparative dopamine challenge test.
Signaling Pathways
The distinct mechanisms of this compound and methylphenidate can be visualized through their respective signaling pathways at the dopaminergic synapse.
Caption: Mechanisms of this compound and Methylphenidate at the synapse.
Conclusion
Both this compound and methylphenidate are effective tools for probing the dopamine system, albeit through different pharmacological pathways. Methylphenidate, by blocking dopamine reuptake, amplifies the signal of released dopamine. This compound, by antagonizing presynaptic autoreceptors, directly stimulates dopamine release. The choice between these agents in a research context will depend on the specific scientific question being addressed. For instance, if the goal is to assess the maximum release capacity of dopamine neurons, a direct stimulant like this compound may be more appropriate. Conversely, to study the dynamics of dopamine clearance and transporter function, a reuptake inhibitor like methylphenidate would be the compound of choice. The available data suggests that both can be used to effectively challenge the dopamine system and reveal underlying deficits, as demonstrated in preclinical models of Parkinson's disease. Future research involving direct, well-controlled comparative studies in both animal models and human subjects will be invaluable in further elucidating the relative efficacies and specific applications of these two important research tools.
References
- 1. Dopamine Neuron Challenge Test for early detection of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Intracerebral infusion of (+)-AJ76 and (+)-UH232: effects on dopamine release and metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajnr.org [ajnr.org]
- 5. AJ76 and UH232 as potential agents for diagnosing early-stage Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Methylphenidate-Elicited Dopamine Increases in Ventral Striatum Are Associated with Long-Term Symptom Improvement in Adults with Attention Deficit Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of AJ-76: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of AJ-76, a dopamine (B1211576) autoreceptor antagonist. The procedures outlined below are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing risk to personnel and the environment. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with institutional and regulatory standards.
Compound Identification and Hazard Summary
This compound has been identified as the hydrochloride salt of (1S,2R)-5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine, with the CAS Number 85379-09-5.[1][2][3] As a psychoactive research chemical, it should be handled with care. The primary hazards associated with this compound are detailed in its Safety Data Sheet (SDS).
Hazard Profile of this compound:
| Hazard Statement | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation. |
Source: MedChemExpress Safety Data Sheet
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid or in solution), appropriate personal protective equipment must be worn.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. |
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Small Spills (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE as listed in the table above.
-
Contain the spill with absorbent pads or granules.
-
For solid spills, gently scoop the material into a designated waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.
-
Decontaminate the spill area with a suitable laboratory disinfectant or detergent solution, followed by a water rinse.
-
Collect all contaminated materials (absorbent, wipes, etc.) in a sealed, labeled hazardous waste container.
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Restrict access to the spill area.
-
Provide the SDS to emergency responders.
Waste Segregation and Disposal Workflow
Proper segregation of waste at the point of generation is critical for safe and compliant disposal. The following workflow outlines the decision-making process for handling different types of this compound waste.
Detailed Disposal Procedures
Step 1: Waste Collection and Segregation
-
Solid Waste: All solid materials contaminated with this compound, including unused product, contaminated gloves, absorbent materials from spills, and weigh paper, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated, leak-proof, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container.
Step 2: Decontamination of Labware
Glassware and other reusable equipment that have been in contact with this compound should be decontaminated prior to washing.
-
Rinse the equipment with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove residual this compound. Collect this rinse as hazardous liquid waste.
-
Wash the equipment with soap and water.
-
Perform a final rinse with deionized water.
Step 3: In-Lab Neutralization (for Aqueous Solutions - Proceed with Caution)
While not a substitute for proper hazardous waste disposal, in-lab neutralization of the amine hydrochloride can be considered for dilute aqueous solutions as part of a risk mitigation strategy before collection. This procedure should only be performed by trained personnel in a fume hood.
-
Dilute the aqueous this compound solution with water.
-
Slowly add a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃), while stirring.[4]
-
Monitor the pH of the solution. The goal is to neutralize the hydrochloride salt.
-
Collect the neutralized solution as hazardous liquid waste. This process does not render the active compound harmless, but it neutralizes its acidic nature.
Step 4: Final Disposal
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department.[2][5] EHS will arrange for collection and subsequent disposal, typically via high-temperature incineration at a licensed hazardous waste facility.[6] Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols (Cited for Context)
-
Oxidative Degradation: Dopamine and related compounds are susceptible to oxidation, which can lead to the formation of quinones and other reactive species.[7] While not a recommended in-lab disposal method due to the potential for hazardous byproducts, this highlights the importance of storing this compound away from strong oxidizing agents.
-
Neutralization of Amine Hydrochlorides: The standard laboratory practice for neutralizing amine hydrochlorides for synthetic purposes involves the use of a base, such as sodium bicarbonate or triethylamine, to liberate the free amine.[4] This principle is adapted for the in-lab neutralization step described above to reduce the corrosivity (B1173158) of the waste.
Logical Relationships in Disposal Planning
The proper disposal of a research chemical like this compound is governed by a hierarchy of safety and compliance considerations.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific guidelines and your Environmental Health and Safety department for any questions or clarification.
References
- 1. researchgate.net [researchgate.net]
- 2. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Impact of Dopamine Oxidation on Dopaminergic Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. unthsc.edu [unthsc.edu]
- 6. echemi.com [echemi.com]
- 7. Dopamine - Wikipedia [en.wikipedia.org]
Essential Safety and Operational Guide for Handling AJ-76
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of AJ-76, a dopamine (B1211576) receptor antagonist. Adherence to these guidelines is critical to ensure personal safety and proper experimental conduct.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE and safety measures.
| Protection Type | Specific Requirement | Standard/Code |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical impermeable gloves. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | A full-face respirator is required if exposure limits are exceeded or irritation is experienced. | NIOSH (US) or EN 149 (EU) approved.[1] |
| General Handling | Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam.[1] | N/A |
Operational Plan: Handling and Storage
Handling:
-
Always use this compound in a well-ventilated laboratory setting.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols during handling.[1]
-
Employ non-sparking tools to minimize ignition risks.[1]
-
Take precautionary measures against static discharge.[1]
Storage:
-
Store in a tightly closed container.[1]
-
The storage area must be dry, cool, and well-ventilated.[1]
-
Keep this compound separated from foodstuff containers and incompatible materials.[1]
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations. While specific protocols for this compound are not detailed, general best practices for chemical waste disposal should be followed. Collect and arrange for disposal in suitable, closed containers.
Experimental Protocol: In Vivo Analysis of this compound Effects on Locomotor Activity
This protocol is a summary of methodologies described in studies investigating the effects of this compound on locomotor activity in rats.
Objective: To assess the impact of this compound on locomotor activity and dopamine metabolism.
Materials:
-
This compound hydrochloride
-
Saline solution (0.9% NaCl)
-
Male Wistar rats
-
Apparatus for measuring locomotor activity
Procedure:
-
Preparation of this compound Solution: Dissolve this compound hydrochloride in saline to the desired concentration.
-
Animal Habituation: Allow rats to acclimate to the testing environment to establish baseline activity levels.
-
Administration of this compound: Administer this compound to the test subjects via the desired route (e.g., subcutaneous injection). Dosing will be dependent on the specific experimental design. For example, studies have used doses ranging from 13 to 300 µmol/kg.
-
Data Collection: Immediately after administration, place the rats in the locomotor activity monitoring apparatus and record activity for a predetermined duration.
Dopamine Signaling Pathway and the Action of this compound
This compound acts as an antagonist at dopamine receptors, particularly showing a preference for D2 and D3 autoreceptors.[2][3] Autoreceptors are located on the presynaptic neuron and regulate the synthesis and release of the neuron's own neurotransmitter. By blocking these autoreceptors, this compound can increase the release of dopamine. The following diagram illustrates a simplified dopamine signaling pathway and the point of intervention for this compound.
Caption: Simplified dopamine signaling pathway showing this compound antagonism of D2 autoreceptors.
References
- 1. A pharmacological analysis of the effects of (+)-AJ 76 and (+)-UH 232 at release regulating pre- and postsynaptic dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of repeated administration of the preferential dopamine autoreceptor antagonist, (+)-AJ76, on locomotor activity and brain DA metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AJ76 and UH232 as potential agents for diagnosing early-stage Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
